Product packaging for JH-Xvii-10(Cat. No.:)

JH-Xvii-10

Cat. No.: B12424097
M. Wt: 472.4 g/mol
InChI Key: QHNUGYKJRLWWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JH-XVII-10 is a small molecule inhibitor designed for targeted research applications. Its primary mechanism of action is the potent inhibition of dual-specificity tyrosine-phosphorylation regulated kinases, specifically DYRK1A and DYRK1B . Preclinical research has explored the role of this compound in oncology, with studies investigating its potential in models of Squamous Cell Carcinoma of the Head and Neck . By targeting these specific kinases, this compound serves as a valuable research tool for scientists studying intracellular signal transduction pathways and their roles in cell proliferation and disease pathogenesis. The compound has a defined molecular formula of C22H18F4N8O and a CAS Registry Number of 3034312-17-6 . As of the latest data, this compound is in the preclinical stage of development . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16F4N8O B12424097 JH-Xvii-10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16F4N8O

Molecular Weight

472.4 g/mol

IUPAC Name

21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile

InChI

InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28)

InChI Key

QHNUGYKJRLWWTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to JH-Xvii-10: A Potent and Selective DYRK1A/B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of JH-Xvii-10, a novel macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.

Core Compound Details

PropertyValue
IUPAC Name (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrile[1]
Chemical Formula C22H18F4N8O[1]
Molecular Weight 486.43 g/mol [1]
CAS Number Not available

Chemical Structure:

Chemical structure of this compound

Quantitative Biological Activity

This compound has demonstrated potent and selective inhibitory activity against DYRK1A and DYRK1B kinases, leading to significant anti-tumor effects in head and neck squamous cell carcinoma (HNSCC) cell lines.

AssayCell LineIC50 / EffectReference
DYRK1A Inhibition Biochemical Assay3 nM[1]
DYRK1B Inhibition Biochemical Assay5 nM
Cell Proliferation CAL27 (HNSCC)~45% decrease at 10 μM after 72h
Cell Proliferation FaDu (HNSCC)~40% decrease at 10 μM after 72h
Apoptosis Induction CAL27 (HNSCC)Induced at 1 and 10 μM after 24h

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the DYRK1A/B kinases. DYRK1A is a crucial regulator of various cellular processes, and its inhibition by this compound impacts downstream signaling pathways, notably the Nuclear Factor of Activated T-cells (NFAT) pathway. DYRK1A is known to phosphorylate NFAT, which leads to its nuclear export and inactivation. By inhibiting DYRK1A, this compound is proposed to prevent NFAT phosphorylation, promoting its nuclear localization and subsequent modulation of gene expression involved in cell cycle progression and apoptosis.

DYRK1A_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Upstream Signal (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Signal->Receptor Calcineurin Calcineurin Receptor->Calcineurin Activates DYRK1A_active Active DYRK1A NFAT Dephosphorylated NFAT (Active) DYRK1A_active->NFAT Phosphorylates JHXvii10 This compound JHXvii10->DYRK1A_active Inhibits NFATp Phosphorylated NFAT (Inactive) NFATp->NFAT NFAT->NFATp NFAT_n Nuclear NFAT NFAT->NFAT_n Translocates to Nucleus Calcineurin->NFATp Dephosphorylates Gene_Expression Target Gene Expression (e.g., Cyclins, Apoptotic Factors) NFAT_n->Gene_Expression Modulates

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from a macrocyclic precursor. The key final step involves the introduction of a fluorine atom to block a site of metabolic instability observed in earlier-generation inhibitors. A detailed protocol would be based on the methods described for the synthesis of selective macrocyclic inhibitors of DYRK1A/B[2][3][4]. The general approach involves:

  • Precursor Synthesis: Synthesis of the core macrocyclic structure containing an azaindole moiety. This is typically achieved through a series of coupling and cyclization reactions.

  • Fluorination: Introduction of a fluorine atom at the 2-position of the azaindole ring. This can be accomplished using an appropriate fluorinating agent under controlled reaction conditions.

  • Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against DYRK1A and DYRK1B can be determined using a radiometric kinase assay or a non-radioactive ELISA-based assay.

Materials:

  • Recombinant human DYRK1A and DYRK1B enzymes

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ATP (at Km concentration for each enzyme)

  • Specific peptide substrate for DYRK kinases

  • [γ-33P]ATP for radiometric assay or appropriate antibodies for ELISA

  • This compound stock solution in DMSO

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and this compound (or DMSO for control).

  • Initiate the reaction by adding ATP (containing [γ-33P]ATP for the radiometric assay).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate using a scintillation counter (for radiometric assay) or by following the specific ELISA protocol.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

The effect of this compound on the proliferation of HNSCC cell lines (e.g., CAL27, FaDu) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • CAL27 or FaDu cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the concentration at which proliferation is inhibited by 50% (GI50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis by this compound in CAL27 cells can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • CAL27 cells

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed CAL27 cells in 6-well plates and treat with this compound (e.g., 1 and 10 μM) or DMSO for 24 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a potent and selective macrocyclic inhibitor of DYRK1A/B with promising anti-tumor activity in HNSCC cell lines. Its mechanism of action involves the modulation of the NFAT signaling pathway, leading to decreased cell proliferation and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar compounds for potential therapeutic development.

References

An In-depth Technical Guide on the Synthesis and Mechanism of JH-Xvii-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xvii-10 has emerged as a potent and selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). Its development represents a significant advancement in the quest for targeted therapies against cancers characterized by DYRK1A/B overexpression, such as Head and Neck Squamous Cell Carcinoma (HNSCC). This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its mechanism of action, and detailed experimental protocols for key assays. All quantitative data are summarized for clarity, and signaling pathways are visualized to facilitate a deeper understanding of its biological effects.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial regulator of various cellular processes, and its dysregulation is implicated in several pathologies, including cancer.[1][2] this compound is a novel macrocyclic inhibitor designed for high potency and selectivity against DYRK1A and its close homolog DYRK1B.[3] This guide serves as a technical resource for researchers engaged in the study and development of DYRK1A/B inhibitors.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that builds upon a precursor molecule, JH-XIV-68-3. The key innovation in the synthesis of this compound is the strategic introduction of a fluorine atom to the 2-position of the azaindole ring of its precursor. This modification was designed to block metabolism by aldehyde oxidase (AO), thereby improving the metabolic stability of the compound.[3]

Conceptual Synthesis Workflow

The general synthetic strategy involves the construction of the macrocyclic core followed by targeted modifications.

Synthesis_Workflow Start Precursor Synthesis (JH-XIV-68-3) Fluorination Electrophilic Fluorination of Azaindole Ring Start->Fluorination Key Modification Step Purification Purification and Characterization Fluorination->Purification End This compound Purification->End

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Precursor (JH-XIV-68-3): The synthesis of the macrocyclic precursor, JH-XIV-68-3, involves a multi-step sequence that is detailed in the primary literature.[3] Researchers should refer to the supporting information of Powell et al., ACS Med Chem Lett. 2022; 13(4):577-585 for a detailed protocol.

Fluorination of JH-XIV-68-3 to Yield this compound:

  • Reaction: To a solution of JH-XIV-68-3 in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), an electrophilic fluorinating agent such as Selectfluor® is added.

  • Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by LC-MS.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography on silica gel to yield this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
JNK3>10000
FAK90
RSK182
RSK280
RSK361
Data sourced from MedChemExpress.[4]

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

Cell LineAssayConcentration (µM)Result
CAL27Cell Proliferation10 (72h)~45% decrease in proliferation
FaDuCell Proliferation10 (72h)~40% decrease in proliferation
CAL27Apoptosis Induction1, 10 (24h)Increased cleaved PARP, decreased BCL-xL
Data sourced from MedChemExpress.[4]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValue (for 10 mg/kg, p.o.)
Tmax (h)0.9 ± 0.8
Cmax (ng/mL)1661.1 ± 916.6
T1/2 (h)1.4 ± 0.2
AUC0-∞ (ng*h/mL)5044.9 ± 1061
F (%)12
Data for C57Bl/6 male mice, sourced from MedChemExpress.[4]

Mechanism of Action

This compound exerts its anti-tumor effects through the potent and selective inhibition of DYRK1A and DYRK1B.[3] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and invasion.[2][5]

DYRK1A/B Signaling Pathway Inhibition by this compound

The following diagram illustrates the key signaling pathways modulated by this compound.

DYRK1A_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes J_H_Xvii_10 This compound DYRK1A_B DYRK1A/B J_H_Xvii_10->DYRK1A_B Inhibits STAT3 STAT3 DYRK1A_B->STAT3 Phosphorylates (Ser727) (Inhibited) EGFR_MET EGFR/c-MET DYRK1A_B->EGFR_MET Stabilizes (Inhibited) FOXO1 FOXO1 DYRK1A_B->FOXO1 Phosphorylates (Inhibited) NFAT NFAT DYRK1A_B->NFAT Phosphorylates (Inhibited) CyclinD1_p27 Cyclin D1 / p27 DYRK1A_B->CyclinD1_p27 Regulates (Altered) Proliferation Decreased Proliferation STAT3->Proliferation EGFR_MET->Proliferation Apoptosis Increased Apoptosis FOXO1->Apoptosis Invasion Decreased Invasion NFAT->Invasion CellCycleArrest Cell Cycle Arrest CyclinD1_p27->CellCycleArrest

Caption: Signaling pathway of this compound via DYRK1A/B inhibition.

Experimental Protocols for Mechanism of Action Studies

Western Blot Analysis for Phosphorylated Proteins:

  • Cell Culture and Treatment: HNSCC cells (e.g., CAL27, FaDu) are cultured to 70-80% confluency and treated with this compound at various concentrations for specified time points.

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of DYRK1A, STAT3, EGFR, c-MET, and other targets of interest. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (e.g., MTT or CyQUANT Assay):

  • Cell Seeding: HNSCC cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Assay: MTT reagent or CyQUANT dye is added to the wells, and absorbance or fluorescence is measured according to the manufacturer's protocol to determine cell viability.

In Vivo Antitumor Efficacy Study:

  • Xenograft Model: HNSCC cells are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

Conclusion

This compound is a promising, metabolically stable, and selective inhibitor of DYRK1A/B with demonstrated anti-tumor efficacy in HNSCC models. Its mechanism of action involves the disruption of key signaling pathways that drive cancer cell proliferation and survival. The detailed synthesis and experimental protocols provided in this guide are intended to support further research and development of this and other next-generation DYRK1A/B inhibitors.

References

In-Depth Technical Guide to the Discovery and Origin of JH-Xvii-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of the compound JH-Xvii-10, a potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. This document details the rationale behind its development, its synthesis, key quantitative data from biochemical and cellular assays, and the experimental protocols utilized in its evaluation. Furthermore, it visualizes the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications, particularly in Head and Neck Squamous Cell Carcinoma (HNSCC).

Introduction

Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in a range of human diseases, including neurological disorders and various cancers. The development of selective inhibitors for DYRK1A is a key area of research for exploring its therapeutic potential. This compound was developed as a second-generation macrocyclic inhibitor with the aim of improving upon the metabolic stability of its predecessor, JH-XIV-68-3. The primary motivation for the design of this compound was to block the rapid metabolism of JH-XIV-68-3 mediated by aldehyde oxidase (AO) by introducing a fluorine atom at the 2-position of the azaindole core. This modification was intended to enhance the compound's potential as a chemical probe and therapeutic agent.

Discovery and Origin

The discovery of this compound is rooted in a strategic medicinal chemistry effort to optimize a novel macrocyclic inhibitor scaffold for DYRK1A/B. The parent compound, JH-XIV-68-3, while demonstrating potent and selective inhibition of DYRK1A/B and antitumor efficacy in HNSCC cell lines, was found to be susceptible to rapid metabolism by aldehyde oxidase.

To address this metabolic liability, this compound was synthesized by incorporating a fluorine atom onto the azaindole ring of the parent macrocycle. This structural modification successfully blocked the site of AO-mediated metabolism, leading to improved metabolic stability while retaining the high potency and selectivity for DYRK1A and DYRK1B.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex macrocyclic architecture around a central azaindole scaffold. While the precise, step-by-step synthesis is proprietary and detailed in the primary literature, the general strategy involves the formation of the macrocycle through a key ring-closing metathesis or a similar macrocyclization reaction. The synthesis begins with appropriately functionalized azaindole and linker precursors, which are then coupled and cyclized to yield the final macrocyclic product. The introduction of the fluorine atom is a critical step, achieved through the use of a fluorinated building block or a late-stage fluorination reaction.

Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro biochemical and cellular assays. The key quantitative findings are summarized in the tables below.

Table 1: Biochemical Kinase Inhibition Profile of this compound
Kinase Target IC50 (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
JNK3>10000
FAK90
RSK182
RSK280
RSK361
Table 2: Cellular Activity of this compound in HNSCC Cell Lines
Assay Cell Line
Cell Proliferation (72h, 10 µM)CAL27
FaDu
Apoptosis Induction (24h, 1 & 10 µM)CAL27
Table 3: Pharmacokinetic Properties of this compound in Mice
Parameter Value
Oral Bioavailability (F%)12

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to characterize this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay was employed to determine the in vitro potency of this compound against a panel of kinases.

  • Principle: A competitive binding assay where the test compound displaces a fluorescently labeled tracer from the kinase's ATP-binding site, leading to a decrease in Förster Resonance Energy Transfer (FRET).

  • Materials:

    • Recombinant kinases (DYRK1A, DYRK1B, etc.)

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • Test compound (this compound)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the test compound, the kinase-antibody mixture, and the tracer solution.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (CCK-8 Assay)

This assay was used to assess the effect of this compound on the proliferation of HNSCC cell lines.

  • Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • HNSCC cell lines (e.g., CAL27, FaDu)

    • Cell culture medium and supplements

    • This compound

    • CCK-8 reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a CO2 incubator.

    • Add CCK-8 reagent to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay was used to quantify the induction of apoptosis by this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

  • Materials:

    • HNSCC cell line (e.g., CAL27)

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis

Western blotting was likely used to investigate the effects of this compound on downstream signaling proteins.

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Materials:

    • HNSCC cell lysates (treated with this compound or vehicle)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved PARP, BCL-xL, phosphorylated downstream targets of DYRK1A)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from treated and untreated cells.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

DYRK1A_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects cluster_outcome Cellular Outcomes This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Substrate_Phosphorylation Substrate Phosphorylation DYRK1A->Substrate_Phosphorylation Promotes Cell_Cycle_Progression Cell Cycle Progression Substrate_Phosphorylation->Cell_Cycle_Progression Apoptosis_Regulation Apoptosis Regulation Substrate_Phosphorylation->Apoptosis_Regulation Transcription_Factors Transcription Factors (e.g., NFAT) Substrate_Phosphorylation->Transcription_Factors Reduced_Proliferation Reduced Proliferation Cell_Cycle_Progression->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis Apoptosis_Regulation->Increased_Apoptosis

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of This compound Kinase_Assay LanthaScreen Kinase Assay Synthesis->Kinase_Assay Cell_Culture HNSCC Cell Culture (CAL27, FaDu) Synthesis->Cell_Culture IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Proliferation_Assay CCK-8 Proliferation Assay Cell_Culture->Proliferation_Assay Apoptosis_Assay Annexin V/PI Apoptosis Assay Cell_Culture->Apoptosis_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Cellular_Effects Cellular Effects (Proliferation, Apoptosis) Proliferation_Assay->Cellular_Effects Apoptosis_Assay->Cellular_Effects Western_Blot->Cellular_Effects

Caption: Overall experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective DYRK1A/B inhibitors. Through rational design and chemical synthesis, the metabolic liabilities of a promising lead compound were overcome, resulting in a potent and more stable chemical probe. The comprehensive in vitro characterization of this compound has demonstrated its efficacy in inhibiting DYRK1A/B and its potential as an anti-cancer agent in HNSCC models by reducing cell proliferation and inducing apoptosis. This technical guide provides the foundational knowledge and experimental details necessary for researchers to further investigate the therapeutic potential of this compound and to utilize it as a tool to explore the complex biology of DYRK kinases.

The Emergence of JH-Xvii-10: A Potent Dual DYRK1A/B Inhibitor with Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, a novel macrocyclic inhibitor, JH-Xvii-10, has demonstrated significant promise as a potent and selective dual inhibitor of DYRK1A and DYRK1B kinases. Preliminary studies have revealed its compelling anti-tumor efficacy, particularly in head and neck squamous cell carcinoma (HNSCC), positioning it as a lead compound for further preclinical and clinical development. This technical guide provides an in-depth overview of the initial biological characterization of this compound, including its inhibitory activity, cellular effects, and the experimental framework used for its evaluation.

Core Findings at a Glance

This compound distinguishes itself through its high potency and selectivity for the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). These kinases are increasingly recognized for their roles in neurological disorders and various cancers.[1] The development of this compound stemmed from the optimization of an earlier lead compound, JH-XIV-68-3, to improve its metabolic stability by overcoming rapid metabolism by aldehyde oxidase.[1]

Quantitative Data Summary

The preliminary biological evaluation of this compound has yielded significant quantitative data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
JNK3>10,000
FAK90
RSK182
RSK280
RSK361

Data sourced from biochemical assays.[1][2]

Table 2: Cellular Activity of this compound in HNSCC Cell Lines
Cell LineAssayConcentration (µM)Result
CAL27Cell Proliferation10~45% decrease in proliferation (72h)
FaDuCell Proliferation10~40% decrease in proliferation (72h)
CAL27Apoptosis Induction1, 10Induces apoptosis (24h)
CAL27Pro-tumor Signaling0.5, 1, 5, 10Inhibitory effects observed (24h)
CAL27Apoptotic Marker Levels10Increased cleaved PARP, decreased BCL-xL

Data from cellular assays performed on head and neck squamous cell carcinoma (HNSCC) cell lines.[2][3]

Table 3: Pharmacokinetic Profile of this compound in Mice
Administration RouteDose (mg/kg)Bioavailability (F)
Intravenous (i.v.)2-
Oral (p.o.)1012%

Pharmacokinetic studies were conducted in C57Bl/6 male mice.[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of DYRK1A/B. The downstream consequences of this inhibition in cancer cells, particularly HNSCC, involve the modulation of key signaling pathways that regulate cell proliferation and survival. The observed increase in the pro-apoptotic marker cleaved PARP and the decrease in the anti-apoptotic protein BCL-xL in CAL27 cells suggest that this compound promotes apoptosis.[2]

DYRK1A_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound DYRK1A DYRK1A/B This compound->DYRK1A Inhibits Pro_Tumor_Signaling Pro-Tumor Signaling DYRK1A->Pro_Tumor_Signaling Promotes Cleaved_PARP Cleaved PARP (Pro-apoptotic) BCL_xL BCL-xL (Anti-apoptotic) Pro_Tumor_Signaling->BCL_xL Upregulates Cell_Proliferation Cell Proliferation Pro_Tumor_Signaling->Cell_Proliferation Leads to Apoptosis Apoptosis BCL_xL->Apoptosis Inhibits Cleaved_PARP->Apoptosis Induces

Proposed signaling pathway of this compound in HNSCC cells.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of these preliminary findings. Below are the likely protocols employed in the initial characterization of this compound, based on standard practices in the field.

In Vitro Kinase Inhibition Assay

A biochemical assay was likely performed to determine the IC50 values of this compound against a panel of kinases. This typically involves incubating the purified recombinant kinase with a fluorescently labeled substrate and ATP. The ability of this compound to inhibit the kinase is measured by a decrease in the phosphorylation of the substrate, often detected by changes in fluorescence.

Kinase_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Reaction and Detection cluster_2 Data Analysis Kinase Purified Kinase (e.g., DYRK1A) Incubation Incubation Kinase->Incubation Substrate Fluorescent Substrate Substrate->Incubation ATP ATP ATP->Incubation JH_Xvii_10 This compound (Varying Concentrations) JH_Xvii_10->Incubation Phosphorylation Substrate Phosphorylation Incubation->Phosphorylation Detection Fluorescence Detection Phosphorylation->Detection IC50 IC50 Calculation Detection->IC50

Workflow for the in vitro kinase inhibition assay.
Cell Proliferation Assay

The anti-proliferative effects of this compound on HNSCC cell lines (CAL27 and FaDu) were likely assessed using a standard method such as the MTT or CellTiter-Glo assay. Cells would be seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). The relative number of viable cells is then determined by measuring the absorbance or luminescence, which is proportional to cell number.

Apoptosis Assay

The induction of apoptosis was likely confirmed using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, Western blotting for key apoptotic markers like cleaved PARP and BCL-xL would provide further evidence of apoptosis induction.

Western Blotting

To investigate the effect of this compound on pro-tumor signaling pathways, CAL27 cells were likely treated with the compound for 24 hours. Cell lysates would then be prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes would be probed with primary antibodies specific for proteins of interest (e.g., cleaved PARP, BCL-xL, and loading controls like β-actin or GAPDH), followed by incubation with secondary antibodies and chemiluminescent detection.

Pharmacokinetic Studies in Mice

To determine the oral bioavailability of this compound, a pharmacokinetic study was conducted in C57Bl/6 male mice.[2] This would involve administering a single intravenous (i.v.) dose and a single oral (p.o.) dose to different groups of mice. Blood samples would be collected at various time points after administration, and the plasma concentrations of this compound would be measured using a suitable analytical method like LC-MS/MS. The bioavailability (F) is then calculated by comparing the area under the concentration-time curve (AUC) for the oral and intravenous routes.

Future Directions

The preliminary biological data for this compound are highly encouraging, establishing it as a valuable lead compound for the development of targeted therapies against cancers driven by DYRK1A/B. Future research will likely focus on in-depth mechanistic studies, in vivo efficacy in animal models of HNSCC, and further optimization of its pharmacokinetic and pharmacodynamic properties to advance this promising candidate towards clinical trials.

References

In-Depth Technical Guide: JH-Xvii-10 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Xvii-10 is a potent and selective, orally active macrocyclic inhibitor of dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B). Developed to overcome the metabolic liabilities of earlier-generation inhibitors, this compound demonstrates significant promise as a chemical probe and a therapeutic candidate, particularly in the context of head and neck squamous cell carcinoma (HNSCC). This guide provides a comprehensive overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its implicated signaling pathways.

Target Identification and Selectivity

Initial biochemical assays identified this compound as a highly potent inhibitor of DYRK1A and DYRK1B. Further profiling against a panel of kinases has demonstrated its selectivity, a crucial attribute for a therapeutic candidate, minimizing off-target effects.

Kinase Inhibition Profile

The inhibitory activity of this compound was assessed against a panel of kinases, revealing a strong preference for DYRK1A and DYRK1B.

TargetIC50 (nM)
DYRK1A 3
DYRK1B 5
JNK11130
JNK21100
FAK90
RSK182
RSK280
RSK361
Table 1: In vitro inhibitory activity of this compound against a selection of kinases. Data indicates high potency and selectivity for DYRK1A/B.[1]

Cellular Activity and Validation

The on-target activity of this compound was validated in cellular models of HNSCC, demonstrating anti-proliferative and pro-apoptotic effects.

Anti-Proliferative Activity in HNSCC Cell Lines

This compound was evaluated for its ability to inhibit the growth of HNSCC cell lines, CAL27 and FaDu.

Cell LineTreatment Duration (h)Concentration (µM)% Decrease in Proliferation
CAL277210~45%
FaDu7210~40%
Table 2: Anti-proliferative effects of this compound on HNSCC cell lines.[1]
Induction of Apoptosis

The pro-apoptotic effects of this compound were confirmed in the CAL27 HNSCC cell line. Treatment with this compound led to an increase in the pro-apoptotic marker, cleaved PARP, and a decrease in the anti-apoptotic protein BCL-xL.[1]

Cell LineTreatment Duration (h)Concentration (µM)Apoptotic Effect
CAL27241, 10Induction of apoptosis observed.[1]
Table 3: Pro-apoptotic activity of this compound in the CAL27 cell line.

In Vivo Validation

The therapeutic potential of this compound was further investigated in a preclinical animal model, focusing on its pharmacokinetic properties.

Pharmacokinetic Profile

The oral bioavailability of this compound was assessed in C57Bl/6 male mice.

Administration RouteDose (mg/kg)Oral Bioavailability (F)
Intravenous (i.v.)2-
Oral (p.o.)1012%
Table 4: Pharmacokinetic parameters of this compound in mice.[1]

Signaling Pathways

DYRK1A and DYRK1B are serine/threonine kinases that play roles in various cellular processes, including cell proliferation and survival. Their inhibition by this compound is expected to impact downstream signaling cascades implicated in cancer.

DYRK1A_Signaling cluster_mTOR mTOR Pathway cluster_JNK JNK Pathway JH_Xvii_10 This compound DYRK1A_B DYRK1A / DYRK1B JH_Xvii_10->DYRK1A_B Inhibits TSC_complex TSC Complex DYRK1A_B->TSC_complex Phosphorylates & Activates ASK1 ASK1 DYRK1A_B->ASK1 Positively Regulates mTORC1 mTORC1 TSC_complex->mTORC1 | S6K1_4EBP1 S6K1 / 4E-BP1 mTORC1->S6K1_4EBP1 Cell_Growth Cell Growth & Proliferation S6K1_4EBP1->Cell_Growth JNK JNK ASK1->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK

DYRK1A/B signaling pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay (Illustrative)

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DYRK1A/B and other kinases.

Principle: A common method is a fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay. This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by the inhibitor.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the test compound, a mixture of the target kinase and a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Calculate the percent inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Illustrative)

Objective: To assess the anti-proliferative effect of this compound on HNSCC cell lines.

Principle: Assays like the MTS or CellTiter-Glo® assay measure cell viability based on metabolic activity.

Procedure:

  • Seed HNSCC cells (e.g., CAL27, FaDu) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for the desired duration (e.g., 72 hours).

  • Add the MTS reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the dose-dependent effect.

Apoptosis Assay by Western Blot (Illustrative)

Objective: To detect the induction of apoptosis in HNSCC cells treated with this compound.

Principle: This method detects changes in the expression levels of key apoptosis-related proteins.

Procedure:

  • Culture HNSCC cells and treat them with this compound or vehicle control for the specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved PARP, BCL-xL) and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the relative changes in protein expression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (HNSCC Cell Lines) Biochemical_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (Western Blot) Cell_Proliferation->Apoptosis_Assay PK_Study Pharmacokinetic Study (Mouse Model) Apoptosis_Assay->PK_Study

References

Technical Guide: Physicochemical Properties of JH-Xvii-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), with an IC50 of 3 nM.[1] It has demonstrated significant antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines and exhibits improved metabolic stability, marking it as a promising scaffold for the development of targeted chemical probes and therapeutics.[1] This document provides a comprehensive overview of the available solubility and stability data for this compound, outlines standard experimental protocols for determining these properties, and visualizes relevant biological and experimental workflows.

Compound Details:

  • IUPAC Name: (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrile

  • Molecular Formula: C22H18F4N8O[1]

  • Molecular Weight: 486.43 g/mol [1]

  • CAS Number: Unknown[1]

Solubility Data

Quantitative solubility data for this compound is not publicly available at this time. The tables below are provided as a template for organizing experimentally determined solubility data.

Kinetic Solubility

This assay measures the solubility of a compound from a high-concentration DMSO stock solution diluted into an aqueous buffer, reflecting conditions often found in high-throughput screening.

Buffer System (pH)Temperature (°C)Kinetic Solubility (µM)Method of Detection
PBS (7.4)25Data not availableNephelometry/Turbidimetry
SGF (1.2)37Data not availableLC-MS/MS
SIF (6.8)37Data not availableLC-MS/MS
Thermodynamic Solubility

This assay measures the equilibrium solubility of a compound after prolonged incubation of the solid material in a buffer, representing the true solubility.

Buffer System (pH)Temperature (°C)Incubation Time (h)Thermodynamic Solubility (µg/mL)Method of Detection
PBS (7.4)2524Data not availableHPLC-UV
Water2524Data not availableHPLC-UV
SGF (1.2)3724Data not availableLC-MS/MS
SIF (6.8)3724Data not availableLC-MS/MS

Stability Data

This compound is noted to be stable for several weeks under ambient shipping conditions.[1] For long-term storage, temperatures of -20°C are recommended to maintain integrity over months to years.[1] Short-term storage (days to weeks) can be at 0 - 4°C in a dry, dark environment.[1]

Solution Stability

This table is a template for recording the stability of this compound in solution under various conditions. The percentage of the compound remaining is typically determined by HPLC at specified time points.

Solvent/BufferConcentration (µM)Temperature (°C)Time (h)% RemainingDegradants Observed
PBS (pH 7.4)10250Data not availableData not available
PBS (pH 7.4)102524Data not availableData not available
PBS (pH 7.4)10472Data not availableData not available
Acetonitrile/H₂O (1:1)102524Data not availableData not available
Solid-State Stability

This table is designed to track the stability of this compound as a solid under accelerated stability testing conditions, as outlined in ICH guidelines.

ConditionTime (Months)Purity (%)Appearance
40°C / 75% RH0Data not availableData not available
40°C / 75% RH3Data not availableData not available
40°C / 75% RH6Data not availableData not available
25°C / 60% RH0Data not availableData not available
25°C / 60% RH6Data not availableData not available
25°C / 60% RH12Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound.

Kinetic Solubility Assay (Turbidimetric Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well or 384-well plate.

  • Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.

  • Incubation and Measurement: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C). Immediately after incubation, measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method)
  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains after equilibrium) to a series of vials containing the desired aqueous buffers (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24 to 48 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Filtration: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.

  • Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.

Solution Stability Assay
  • Stock Solution Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO or acetonitrile.

  • Incubation Sample Preparation: Dilute the stock solution into the desired test buffers (e.g., PBS at various pH values, plasma) to a final concentration (e.g., 10 µM). Ensure the final organic solvent concentration is low (typically ≤1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution, quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and store at -20°C. This serves as the 100% reference point.

  • Incubation: Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, quench as described above, and store at -20°C until analysis.

  • Analysis: Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The stability is often reported as the half-life (t₁/₂) of the compound under the tested conditions.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[1][2][3][4]

  • Sample Preparation: Prepare samples of the solid drug substance and, if applicable, the drug product in its immediate packaging and exposed. Prepare "dark" control samples by wrapping identical samples in aluminum foil.

  • Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, conforming to ICH Q1B specifications. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours per square meter.[5]

  • Exposure: Place the samples and the dark controls in a photostability chamber. Monitor and control the temperature to minimize the effect of thermal degradation.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. The analysis should include assays for purity and the detection of any degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and dissolution (for drug products) should also be evaluated.

  • Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant change is noted if the degradation exceeds established limits, indicating photosensitivity.

Signaling Pathways and Workflows

As an inhibitor of DYRK1A and DYRK1B, this compound is expected to modulate several downstream signaling pathways implicated in cell proliferation, survival, and development.

DYRK1A/B Signaling Interactions

DYRK1A and DYRK1B are involved in complex signaling networks. For instance, DYRK1A can phosphorylate and regulate transcription factors and other proteins involved in cell growth and neurogenesis.[6] DYRK1B has been shown to interact with the Hedgehog (Hh) signaling pathway, where it can block canonical signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[7][8]

DYRK1B_Signaling Hh Hedgehog Ligand SMO SMO Hh->SMO GLI GLI SMO->GLI Canonical Canonical Signaling GLI->Canonical DYRK1B DYRK1B DYRK1B->SMO Inhibits AKT AKT DYRK1B->AKT Activates mTOR mTOR AKT->mTOR GLI_stable GLI (Stabilized) AKT->GLI_stable Phosphorylates & Stabilizes NonCanonical Non-Canonical Signaling GLI_stable->NonCanonical JHXvii10 This compound JHXvii10->DYRK1B

Caption: Simplified DYRK1B interaction with canonical and non-canonical Hedgehog signaling.

General Workflow for Solubility & Stability Assessment

The following diagram outlines a typical workflow for assessing the core physicochemical properties of a new chemical entity like this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_solubility Phase 2: Solubility Testing cluster_stability Phase 3: Stability Testing cluster_analysis Phase 4: Analysis & Reporting Compound Synthesize & Purify This compound Stock Prepare DMSO Stock Solution Compound->Stock ThermoSol Thermodynamic Solubility (Shake-Flask) Compound->ThermoSol SolidStab Solid-State Stability (Accelerated) Compound->SolidStab PhotoStab Photostability (ICH Q1B) Compound->PhotoStab KineticSol Kinetic Solubility (Nephelometry) Stock->KineticSol SolutionStab Solution Stability (pH, Temp) Stock->SolutionStab Analysis HPLC / LC-MS Quantification KineticSol->Analysis ThermoSol->Analysis SolutionStab->Analysis SolidStab->Analysis PhotoStab->Analysis Report Data Compilation & Technical Report Analysis->Report

Caption: High-level experimental workflow for physicochemical characterization.

References

Toxicological Profile of JH-Xvii-10 in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent and selective, orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B)[1]. With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, this compound has demonstrated significant antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines[1][2]. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Toxicological Data

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in HNSCC cell lines, demonstrating its potential as an anti-cancer agent.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound
ParameterCell LineValueReference
DYRK1A IC50 -3 nM[1][3]
DYRK1B IC50 -5 nM[1][2]
Cell Proliferation Inhibition (10 µM, 72h) CAL27~45%[1]
FaDu~40%[1]
Table 2: Apoptotic Effects of this compound in CAL27 HNSCC Cells (24h treatment)
BiomarkerEffectReference
Cleaved PARP Increased[1]
BCL-xL (anti-apoptotic protein) Decreased[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the inhibition of DYRK1A/B. In HNSCC, DYRK1A is often hyperphosphorylated and overexpressed, playing a crucial role in promoting cellular survival[4]. Inhibition of DYRK1A by compounds like this compound has been shown to induce apoptosis and reduce the colony-forming ability of HNSCC cells[4].

The signaling cascade influenced by DYRK1A inhibition in HNSCC involves the activation of the transcription factor FOXO3A. DYRK1A can phosphorylate and inactivate FOXO3A, thereby promoting cell survival. By inhibiting DYRK1A, this compound is expected to lead to the activation of FOXO3A, which in turn can trigger pro-apoptotic pathways.

DYRK1A_Signaling_Pathway This compound Mechanism of Action in HNSCC This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits FOXO3A_inactive p-FOXO3A (Inactive) DYRK1A->FOXO3A_inactive Phosphorylates (Inactivates) Cell_Survival Cell Survival DYRK1A->Cell_Survival Promotes FOXO3A_inactive->Cell_Survival FOXO3A_active FOXO3A (Active) Pro_apoptotic_genes Pro-apoptotic Gene Expression FOXO3A_active->Pro_apoptotic_genes Activates Apoptosis Apoptosis Pro_apoptotic_genes->Apoptosis

Caption: this compound inhibits DYRK1A, leading to FOXO3A activation and apoptosis.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are provided below. These are based on standard methodologies employed for in vitro cancer cell line research.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in HNSCC cell lines (e.g., CAL27, FaDu) following treatment with this compound.

  • Cell Seeding: Plate HNSCC cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed HNSCC cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_jhxvii10 Add this compound (various concentrations) incubate_24h->add_jhxvii10 incubate_72h Incubate 72h add_jhxvii10->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the quantification of apoptotic cells in HNSCC cell lines treated with this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed HNSCC cells in a 6-well plate and treat with this compound (e.g., 1 µM and 10 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed HNSCC cells in 6-well plate treat_cells Treat with this compound (24h) seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis

Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Cell Cycle Analysis (PI Staining)

This protocol describes the analysis of cell cycle distribution in HNSCC cell lines after treatment with this compound.

  • Cell Seeding and Treatment: Seed HNSCC cells and treat with this compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow cluster_prep Preparation & Treatment cluster_staining Fixation & Staining cluster_analysis Analysis seed_cells Seed HNSCC cells treat_cells Treat with this compound (24/48h) seed_cells->treat_cells fix_cells Fix cells in 70% ethanol treat_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze DNA content by flow cytometry stain_cells->flow_cytometry determine_phases Determine percentage of cells in G0/G1, S, and G2/M flow_cytometry->determine_phases

Caption: Workflow for analyzing cell cycle distribution.

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for HNSCC by inhibiting DYRK1A/B, leading to decreased cell proliferation and increased apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical investigation into the toxicological and efficacy profile of this promising compound. Future studies should aim to expand the panel of cell lines tested and investigate the in vivo anti-tumor effects and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of JH-Xvii-10 in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the use of the DYRK1A/B inhibitor, JH-Xvii-10, in a mouse model. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals on how to approach the preclinical evaluation of a novel kinase inhibitor, such as this compound, in a murine model. These protocols are based on established methodologies for preclinical drug development and should be adapted based on the specific research question, the chosen mouse model, and the physicochemical properties of this compound.

Introduction to this compound

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) with an IC50 of 3 nM.[1] It has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1] DYRK1A is a kinase implicated in several cellular processes, including cell proliferation and brain development, and its gene is located in the Down syndrome critical region of chromosome 21.[2] Inhibition of DYRK1A is a potential therapeutic strategy for various diseases, including certain cancers and neurodegenerative disorders.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C22H18F4N8O
Molecular Weight 486.43 g/mol [1]
Appearance Solid
Storage Store at -20°C for long-term storage.[1]

Preclinical In Vitro Assessment

Before proceeding to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its potency, selectivity, and mechanism of action in the cell lines relevant to the intended mouse model.

Kinase Selectivity Profiling

It is crucial to assess the selectivity of this compound against a broad panel of kinases to identify potential off-target effects that could lead to toxicity or confounding results in vivo. This can be achieved through commercially available kinase profiling services.

Cellular Potency and Target Engagement

The potency of this compound should be confirmed in relevant cancer cell lines (e.g., HNSCC for which it has shown efficacy).

  • Cell Viability Assays (e.g., MTS, CellTiter-Glo®): Determine the IC50 (half-maximal inhibitory concentration) for cell growth inhibition.

  • Western Blotting: Confirm target engagement by assessing the phosphorylation status of known DYRK1A substrates.

  • Colony Formation Assays: Evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

General In Vivo Study Design

The following are general considerations for designing in vivo studies with a novel compound like this compound.

Mouse Model Selection

The choice of mouse model is critical and depends on the research question.

  • Syngeneic Models: Utilize immunocompetent mice with tumors derived from the same genetic background. These models are suitable for studying the interplay between the compound, the tumor, and the immune system.

  • Xenograft Models: Involve the implantation of human tumor cells or patient-derived tissues into immunodeficient mice (e.g., NOD-SCID, NSG). These are widely used to assess the direct anti-tumor efficacy of a compound.[3][4][5]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications and can more accurately recapitulate human disease.

Control Groups

Proper control groups are essential for interpreting the results.

  • Vehicle Control: A group of animals receiving the same formulation and administration route as the treatment group, but without the active compound.

  • Positive Control: A known therapeutic agent for the specific cancer model can be included for comparison.

Drug Formulation and Administration

The formulation and route of administration will depend on the physicochemical properties of this compound (e.g., solubility, stability).

  • Formulation: this compound may need to be dissolved in a vehicle such as DMSO, PEG400, or a mixture of solvents. Preliminary formulation studies are necessary to ensure the compound is stable and bioavailable.

  • Routes of Administration:

    • Intraperitoneal (IP) injection: A common route for preclinical studies.

    • Oral gavage (PO): Preferred for clinical translation, but bioavailability needs to be assessed.

    • Subcutaneous (SC) injection: Another common parenteral route.

    • Intravenous (IV) injection: For direct systemic administration.

Experimental Protocols

The following are generalized protocols for key in vivo experiments.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6][7][8]

Protocol:

  • Animal Selection: Use healthy, age-matched mice of the desired strain (e.g., C57BL/6 or BALB/c).

  • Group Allocation: Assign mice to groups of 3-5 animals per dose level.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). Doses can be administered daily or on a different schedule depending on the expected half-life of the compound.

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The study is typically conducted for 7-14 days. The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

  • Data Collection: Record daily body weight, clinical observations, and any instances of morbidity or mortality.

Hypothetical MTD Data for this compound (IP Administration, Daily for 7 days):

Dose (mg/kg)Number of MiceMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle5+2.5None0/5
105+1.8None0/5
305-3.2Mild lethargy on day 2-30/5
1005-18.5Significant lethargy, ruffled fur2/5

Based on this hypothetical data, the MTD would be considered 30 mg/kg.

Pharmacokinetic (PK) Study

A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9][10][11]

Protocol:

  • Animal Selection: Use healthy, age-matched mice.

  • Drug Administration: Administer a single dose of this compound at a dose below the MTD via the intended route of administration (e.g., IP or PO).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[9] Serial bleeding from the same mouse is possible, or terminal bleeds from different cohorts at each time point can be performed.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Hypothetical PK Data for this compound (30 mg/kg, IP):

Time (hours)Mean Plasma Concentration (ng/mL)
0.251500
0.52800
12500
21800
4900
8300
2450
Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of this compound in a cancer model.

Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., a HNSCC line) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Group Randomization: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group, according to a predetermined schedule (e.g., daily IP injections).

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor body weight and clinical signs throughout the study.

  • Data Collection and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DYRK1A_n DYRK1A NFAT NFAT DYRK1A_n->NFAT Phosphorylation (Inhibition of nuclear translocation) CREB CREB DYRK1A_n->CREB Phosphorylation DREAM_Complex DREAM Complex DYRK1A_n->DREAM_Complex Assembly Promotion REST REST DYRK1A_n->REST Phosphorylation (Degradation) SWI_SNF SWI/SNF Complex DYRK1A_n->SWI_SNF Interaction RNA_Pol_II RNA Pol II CTD DYRK1A_n->RNA_Pol_II Phosphorylation Splicing_Factors Splicing Factors DYRK1A_n->Splicing_Factors Phosphorylation p53 p53 DYRK1A_n->p53 Phosphorylation (Inhibition) Cell_Cycle_Arrest Cell_Cycle_Arrest DREAM_Complex->Cell_Cycle_Arrest DYRK1A_c DYRK1A DYRK1A_c->DYRK1A_n Nuclear Translocation ASK1 ASK1 DYRK1A_c->ASK1 Phosphorylation (Activation) APP APP DYRK1A_c->APP Phosphorylation Tau Tau DYRK1A_c->Tau Phosphorylation alpha_Synuclein α-Synuclein DYRK1A_c->alpha_Synuclein Phosphorylation EGFR EGFR DYRK1A_c->EGFR Phosphorylation c_MET c-MET DYRK1A_c->c_MET Phosphorylation TSC_Complex TSC Complex DYRK1A_c->TSC_Complex Phosphorylation (Activation) JNK JNK ASK1->JNK Activation Apoptosis Apoptosis JNK->Apoptosis mTORC1 mTORC1 TSC_Complex->mTORC1 Inhibition Cell_Growth Cell_Growth mTORC1->Cell_Growth JH_Xvii_10 This compound JH_Xvii_10->DYRK1A_n Inhibition JH_Xvii_10->DYRK1A_c Inhibition

Caption: Simplified DYRK1A signaling pathway and its inhibition by this compound.

General Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Mouse Studies cluster_analysis Data Analysis & Interpretation A In Vitro Studies (Potency, Selectivity) B Formulation Development & Stability Testing A->B C Maximum Tolerated Dose (MTD) Study B->C D Pharmacokinetic (PK) Study C->D E Efficacy Study (e.g., Xenograft Model) D->E F Pharmacodynamic (PD) & Biomarker Analysis E->F G Toxicity Assessment E->G I Correlation of PK/PD with Efficacy F->I J Evaluation of Safety Profile G->J H Statistical Analysis of Tumor Growth Inhibition K Go/No-Go Decision for Further Development H->K I->K J->K

Caption: General workflow for preclinical evaluation of a novel inhibitor in a mouse model.

References

JH-Xvii-10 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

JH-Xvii-10 is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] It has demonstrated anti-tumor efficacy in preclinical models of head and neck squamous cell carcinoma (HNSCC).[1] These application notes provide guidelines for the use of this compound in in vitro and in vivo research settings.

Table 1: Biochemical and Pharmacokinetic Properties of this compound

ParameterValueReference
Target(s) DYRK1A, DYRK1B[1]
IC50 (DYRK1A) 3 nM[1]
IC50 (DYRK1B) 5 nM[1]
Oral Bioavailability (F) 12% (in C57Bl/6 male mice)[1]
In Vivo Dosage (IV) 2 mg/kg (in C57Bl/6 male mice)[1]
In Vivo Dosage (PO) 10 mg/kg (in C57Bl/6 male mice)[1]

Mechanism of Action & Signaling Pathway

DYRK1A is a dual-specificity kinase that can phosphorylate its own activation loop on a tyrosine residue and then phosphorylate its substrates on serine and threonine residues.[2] It plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] DYRK1A has been shown to be involved in signaling pathways such as the ASK1-JNK pathway, which is associated with apoptotic cell death.[3] Overexpression of DYRK1A is implicated in several diseases, including certain cancers and neurodegenerative disorders.[2][4]

This compound exerts its effects by inhibiting the kinase activity of DYRK1A and DYRK1B, thereby modulating downstream signaling pathways. In HNSCC cell lines, inhibition of DYRK1A/B by this compound leads to decreased cell proliferation and induction of apoptosis.[1] This is associated with an increase in the pro-apoptotic marker cleaved PARP and a decrease in the anti-apoptotic protein BCL-xL.[1]

DYRK1A_Signaling_Pathway DYRK1A Signaling Pathway cluster_upstream Upstream Regulation cluster_core DYRK1A Core Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., NGF) DYRK1A DYRK1A Growth_Factors->DYRK1A Cellular_Stress Cellular Stress Cellular_Stress->DYRK1A ASK1 ASK1 DYRK1A->ASK1 phosphorylates & activates Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors phosphorylates JH_Xvii_10 This compound JH_Xvii_10->DYRK1A JNK JNK ASK1->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes the use of a colorimetric assay (e.g., MTT or MTS) to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • HNSCC cell lines (e.g., CAL27, FaDu)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 µM).[1] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Western Blotting for Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of DYRK1A downstream targets.

Materials:

  • This compound

  • HNSCC cell lines

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-cleaved PARP, anti-BCL-xL, anti-DYRK1A, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 24 hours).[1] Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[8]

In Vivo Study Considerations

The following are general considerations for in vivo studies with this compound and should be optimized for specific experimental designs.

Animal Models:

  • Xenograft Models: Head and neck squamous cell carcinoma xenograft models in immunocompromised mice (e.g., athymic nude or SCID mice) are commonly used.[9] HNSCC cell lines such as CAL27 or FaDu can be implanted subcutaneously or orthotopically.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop HNSCC can also be considered for studying tumor initiation and progression in an immunocompetent setting.[10][11]

Dosing and Administration:

  • Formulation: this compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage). The solubility and stability of the compound in the vehicle should be determined.

  • Dosage: Based on a preclinical study in C57Bl/6 male mice, a dose of 2 mg/kg for intravenous administration and 10 mg/kg for oral administration has been reported.[1] However, dose-response studies are recommended to determine the optimal therapeutic dose for a specific animal model and tumor type.

  • Administration Schedule: The dosing frequency will depend on the pharmacokinetic properties of this compound. A daily dosing schedule is a common starting point for small molecule kinase inhibitors.[12]

Efficacy and Toxicity Monitoring:

  • Tumor Growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers.

  • Body Weight and Clinical Signs: Monitor the general health of the animals, including body weight, food and water intake, and any signs of toxicity.

  • Pharmacodynamic Markers: At the end of the study, tumors can be harvested to assess the in vivo target engagement by Western blotting for downstream pathway markers.

Disclaimer: These are suggested protocols and considerations based on available literature. Researchers should optimize these protocols for their specific experimental systems and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for JH-Xvii-10 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Xvii-10 is a potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2] With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, this compound presents a powerful tool for investigating the roles of these kinases in various cellular processes and as a potential therapeutic agent, particularly in oncology.[2] These application notes provide detailed information and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the DYRK1A/B signaling pathway.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of DYRK1A and DYRK1B.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[3][4][5] By inhibiting DYRK1A, this compound can modulate the phosphorylation of various downstream substrates, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][2]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
JNK3>10000
FAK90
RSK182
RSK280
RSK361

Source:[2]

Table 2: Cellular Activity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
Cell LineAssayConcentration (µM)Result
CAL27Cell Proliferation10 (72h)~45% decrease in cell proliferation
FaDuCell Proliferation10 (72h)~40% decrease in cell proliferation
CAL27Apoptosis Induction1, 10 (24h)Induction of apoptosis observed
CAL27Signaling Inhibition0.5, 1, 5, 10 (24h)Inhibition of pro-tumor signaling

Source:[2]

Signaling Pathway

The signaling pathway modulated by this compound primarily involves the targets of DYRK1A. DYRK1A has a dual role in tumorigenesis, acting as both a tumor suppressor and an oncogene depending on the cellular context.[4][6] Its inhibition by this compound can impact several key cancer-related pathways.

DYRK1A_Signaling_Pathway cluster_downstream Downstream Effects JHVXii10 This compound DYRK1A DYRK1A/B JHVXii10->DYRK1A Inhibits CellCycle Cell Cycle Progression DYRK1A->CellCycle Promotes Apoptosis Apoptosis DYRK1A->Apoptosis Inhibits DNARepair DNA Damage Response DYRK1A->DNARepair Modulates RTK_Signaling RTK Signaling (EGFR, c-MET) DYRK1A->RTK_Signaling Enhances

This compound mechanism of action on DYRK1A/B signaling.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for Identifying Modulators of Cell Viability

This protocol describes a generalized HTS workflow to screen for compounds that affect cell viability, using this compound as a positive control for inhibition.

HTS_Workflow start Start plate_cells Plate Cells in 384-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Compounds (including this compound control) incubate1->add_compounds incubate2 Incubate (72h) add_compounds->incubate2 add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read_plate Read Luminescence incubate3->read_plate analyze_data Data Analysis (IC50, Z' factor) read_plate->analyze_data end End analyze_data->end

High-throughput screening workflow for cell viability.

Materials:

  • HNSCC cell lines (e.g., CAL27, FaDu)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear bottom white plates

  • This compound (positive control)

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader capable of measuring luminescence

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a dose-response plate of this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Prepare plates with the compound library at a desired screening concentration (e.g., 10 µM).

    • Add 100 nL of each compound solution to the respective wells of the cell plates. Include wells with DMSO as a negative control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic model.

    • Assess the quality of the assay by calculating the Z' factor using the positive (e.g., 10 µM this compound) and negative (DMSO) controls. A Z' factor > 0.5 indicates a robust assay.

Western Blot Protocol for Assessing Downstream Signaling

This protocol can be used to validate the effect of this compound on downstream targets of DYRK1A.

Materials:

  • CAL27 cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-EGFR, EGFR, p-c-MET, c-MET, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment:

    • Seed CAL27 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a DMSO control for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable research tool for studying the function of DYRK1A/B kinases and for high-throughput screening campaigns aimed at discovering novel modulators of this signaling pathway. The provided protocols offer a starting point for utilizing this compound in cellular assays to investigate its anti-cancer properties and to identify new therapeutic leads.

References

Application of JH-Xvii-10 in Molecular Biology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JH-Xvii-10, a potent and selective dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) inhibitor.

This compound has emerged as a valuable tool for investigating the roles of DYRK1A and DYRK1B in various cellular processes, particularly in the context of cancer biology. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application in molecular biology research.

Mechanism of Action and Key Applications

This compound is a macrocyclic inhibitor that targets the ATP-binding site of DYRK1A and DYRK1B, thereby preventing the phosphorylation of their downstream substrates.[1] DYRK1A and DYRK1B are implicated in a multitude of cellular functions, including cell cycle regulation, neuronal development, and DNA damage repair.[2][3][4] In the context of cancer, DYRK1A has been shown to act as both a tumor promoter and a tumor suppressor, depending on the cellular context.[4][5]

The primary application of this compound in molecular biology is as a selective inhibitor to elucidate the specific functions of DYRK1A and DYRK1B. Key research applications include:

  • Cancer Biology: Investigating the role of DYRK1A/B in cancer cell proliferation, apoptosis, and survival. This compound has demonstrated anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1][6]

  • Neurobiology: Studying the involvement of DYRK1A in neurodevelopmental and neurodegenerative diseases, such as Down syndrome and Alzheimer's disease, where DYRK1A is often overexpressed.[1]

  • Cell Cycle Regulation: Probing the mechanisms by which DYRK1A/B influences cell cycle progression and entry into quiescence.[7]

  • Signal Transduction: Dissecting signaling pathways regulated by DYRK1A/B, including those involving receptor tyrosine kinases and transcription factors.[2][3]

Quantitative Data

The following tables summarize the quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.

Table 1: Biochemical Activity of this compound

Target KinaseIC₅₀ (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
JNK3>10000
FAK90
RSK182
RSK280
RSK361

Data sourced from Powell CE, et al. (2022) and MedChemExpress product information.[1][6]

Table 2: Cellular Activity of this compound in HNSCC Cell Lines

Cell LineAssayConcentration (µM)Incubation TimeResult
CAL27Cell Proliferation (MTT)1072 h~45% decrease in proliferation
FaDuCell Proliferation (MTT)1072 h~40% decrease in proliferation
CAL27Apoptosis Induction1, 1024 hInduction of apoptosis

Data sourced from MedChemExpress product information.[6]

Table 3: In Vivo Pharmacokinetic Properties of this compound in C57Bl/6 Mice

Administration RouteDose (mg/kg)Oral Bioavailability (F)
Intravenous (i.v.)2-
Oral (p.o.)1012%

Data sourced from MedChemExpress product information.[6]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound. These protocols are based on methodologies described in the primary literature.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., CAL27, FaDu)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol is used to determine if this compound induces apoptosis by detecting changes in the levels of key apoptosis-related proteins.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., CAL27)

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-BCL-xL, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 10 µM) or vehicle control for the specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

DYRK1A_Signaling_Pathway cluster_input This compound cluster_target Target Kinase JH_Xvii_10 This compound DYRK1A DYRK1A/B JH_Xvii_10->DYRK1A Inhibition CellCycle Cell Cycle Progression (e.g., Cyclin D1 degradation) DYRK1A->CellCycle Apoptosis Apoptosis Regulation (e.g., p53 phosphorylation) DYRK1A->Apoptosis Splicing Pre-mRNA Splicing DYRK1A->Splicing Transcription Transcription Factor Regulation (e.g., NFAT) DYRK1A->Transcription RTK_Signaling RTK Signaling (e.g., EGFR, c-MET) DYRK1A->RTK_Signaling

Caption: this compound inhibits DYRK1A/B, modulating key downstream cellular pathways.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Cell Line Selection (e.g., HNSCC) Biochemical_Assay->Cell_Culture Treatment Treatment with this compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Western Blot for Cleaved PARP) Treatment->Apoptosis_Assay PK_Studies Pharmacokinetic Studies (Determine Bioavailability) Apoptosis_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model PK_Studies->Xenograft_Model In_Vivo_Treatment In Vivo Dosing Xenograft_Model->In_Vivo_Treatment Tumor_Growth Monitor Tumor Growth In_Vivo_Treatment->Tumor_Growth

Caption: Workflow for characterizing the anti-cancer effects of this compound.

References

JH-Xvii-10: A Potent Tool for Interrogating DYRK1A/B Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-Xvii-10 is a highly potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. With IC50 values of 3 nM and 5 nM for DYRK1A and DYRK1B respectively, it serves as a valuable chemical probe for elucidating the roles of these kinases in various cellular processes. DYRK1A and DYRK1B are implicated in a range of signaling pathways that regulate cell proliferation, differentiation, survival, and metabolism. Notably, their dysregulation has been linked to developmental disorders and cancer. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on two key signaling pathways: the mTOR and Hedgehog pathways.

Data Presentation

The following tables summarize the known quantitative data for this compound and related DYRK1A/B inhibitors. This information is crucial for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
DYRK1A3
DYRK1B5
JNK11130
JNK21100
FAK90
RSK182
RSK280
RSK361

This table showcases the high selectivity of this compound for DYRK1A and DYRK1B over other kinases.

Table 2: Anti-proliferative Activity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineTreatment Duration (h)Concentration (µM)% Decrease in Cell Proliferation
CAL277210~45%
FaDu7210~40%

This data demonstrates the functional consequence of DYRK1A/B inhibition by this compound in cancer cells.

Table 3: Exemplary Quantitative Data from Studies with other DYRK1A/B Inhibitors

InhibitorPathwayAssay TypeCell Line/SystemReadoutIC50 / Effect
HarminemTORWestern BlotHEK293 cellsp-TSC2Increased phosphorylation reversed by harmine
DYRKiHedgehogLuciferase Reporter AssayMurine Gli reporter cellsGLI-dependent luciferaseIC50 of 3.7 µM
AZ191mTOR/HedgehogWestern BlotPanc1 cellsp-AKT, GLI11 µM AZ191 increased p-AKT and GLI1 levels

This table provides expected outcomes and approximate effective concentrations when using a DYRK1A/B inhibitor to study these pathways. Similar characterization is recommended for this compound.

Application 1: Studying the mTOR Signaling Pathway

DYRK1A has been shown to interact with and phosphorylate the Tuberous Sclerosis Complex (TSC), a key negative regulator of the mTORC1 pathway[1][2][3][4][5][6]. By inhibiting DYRK1A, this compound can be used to investigate the role of this kinase in mTORC1 signaling and downstream processes like cell growth and proliferation.

Signaling Pathway Diagram

mTOR_Pathway cluster_0 This compound Action cluster_1 mTORC1 Signaling This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibits TSC_Complex TSC1/TSC2 DYRK1A->TSC_Complex phosphorylates (inhibits) Rheb Rheb TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Translation Protein Synthesis & Cell Growth S6K->Translation 4EBP1->Translation WB_Workflow cluster_workflow Western Blot Workflow start Seed Cells treat Treat with this compound (e.g., 0, 10, 100, 1000 nM) start->treat lyse Lyse Cells & Prepare Lysates treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (e.g., p-TSC2, p-S6K, p-4EBP1, total proteins) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze Band Intensities detect->analyze Hedgehog_Pathway cluster_0 This compound Action cluster_1 Non-Canonical Hedgehog Signaling This compound This compound DYRK1B DYRK1B This compound->DYRK1B inhibits AKT AKT DYRK1B->AKT activates GLI1 GLI1 AKT->GLI1 stabilizes Nucleus Nucleus GLI1->Nucleus translocates Target_Genes Hedgehog Target Genes Nucleus->Target_Genes activates transcription Luciferase_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Seed Cells in 96-well Plate transfect Co-transfect with GLI-responsive Firefly Luciferase & Renilla Luciferase Vectors start->transfect treat Treat with this compound (Dose-response) transfect->treat lyse Lyse Cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize Firefly to Renilla Activity & Plot Data measure->analyze

References

Application Notes and Protocols: JH-Xvii-10 in Combination with a CHK1 Inhibitor for Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

JH-Xvii-10 is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinases DYRK1A and DYRK1B, with a reported IC50 of 3 nM. These kinases are implicated in various cellular processes, including cell cycle regulation, and have emerged as therapeutic targets in oncology. This document provides detailed application notes and protocols for the use of this compound in combination with a Checkpoint Kinase 1 (CHK1) inhibitor for inducing anti-tumor activity in glioblastoma models.

The rationale for this combination therapy stems from the observation that while DYRK1A/B inhibition can push quiescent cancer cells to re-enter the cell cycle, this can also induce a subsequent G1 arrest. The addition of a CHK1 inhibitor can synergistically enhance cell death in these re-activated cells by disrupting the DNA damage response, a critical pathway for cancer cell survival. The protocols and data presented here are based on studies utilizing the potent and selective DYRK1A/B inhibitor VER-239353 in combination with a CHK1 inhibitor in the U87MG glioblastoma cell line.[1] Given the similar mechanism of action, these protocols can be adapted for use with this compound.

Data Presentation

The following table summarizes the quantitative data from key experiments demonstrating the synergistic effect of combining a DYRK1A/B inhibitor with a CHK1 inhibitor in U87MG glioblastoma multicellular tumor spheroids.

ExperimentConditionEndpointResult
Cell Viability Assay U87MG Spheroids (7-day treatment)% ViabilityVER-239353 (DYRK1A/B inhibitor) alone showed a dose-dependent decrease in viability. The combination with a CHK1 inhibitor resulted in a significantly greater reduction in viability compared to either agent alone.
DNA Damage Analysis U87MG SpheroidsγH2AX foci (marker of DNA double-strand breaks)The combination of VER-239353 and a CHK1 inhibitor led to a synergistic increase in the number of γH2AX positive cells, indicating enhanced DNA damage.[1]
Apoptosis Assay U87MG SpheroidsCaspase-3/7 activityA significant increase in caspase-3/7 activity was observed in spheroids treated with the combination therapy compared to single-agent treatments, indicating an induction of apoptosis.

Experimental Protocols

Protocol 1: In Vitro 3D Spheroid Formation and Combination Treatment

This protocol describes the formation of U87MG glioblastoma multicellular tumor spheroids and their subsequent treatment with a DYRK1A/B inhibitor (e.g., this compound or VER-239353) and a CHK1 inhibitor.

Materials:

  • U87MG human glioblastoma cell line

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (or VER-239353)

  • CHK1 inhibitor (e.g., Prexasertib)

  • DMSO (vehicle control)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Harvest U87MG cells and resuspend in culture medium to a final concentration of 2.5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate (2500 cells/well).

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 3 days to allow for spheroid formation.

  • Compound Preparation: Prepare stock solutions of this compound and the CHK1 inhibitor in DMSO. On the day of treatment, prepare serial dilutions of each compound and the combination in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Treatment: After 3 days of spheroid formation, carefully remove 50 µL of the medium from each well and add 50 µL of the prepared compound dilutions (or vehicle control).

  • Incubation: Incubate the treated spheroids for 7 days at 37°C and 5% CO₂.

  • Viability Assessment: After the incubation period, assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions. Measure luminescence using a plate reader.

Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX)

This protocol details the procedure for staining 3D spheroids to visualize DNA double-strand breaks using an antibody against phosphorylated H2AX (γH2AX).

Materials:

  • Treated U87MG spheroids (from Protocol 1)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Fixation: Carefully collect the spheroids and wash them twice with PBS. Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash the fixed spheroids three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes at room temperature.

  • Blocking: Wash the spheroids three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the spheroids with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the spheroids three times with PBS. Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature in the dark.

  • Counterstaining: Wash the spheroids three times with PBS. Counterstain the nuclei by incubating with DAPI for 15 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the spheroids three times with PBS. Mount the spheroids on a glass slide and image using a confocal microscope. Quantify the number of γH2AX foci per cell.

Visualization of Signaling Pathways and Workflows

G cluster_0 DYRK1A/B Inhibition cluster_1 Cell Cycle Re-entry cluster_2 CHK1 Inhibition and DNA Damage JHXvii10 This compound DYRK1AB DYRK1A/B JHXvii10->DYRK1AB Inhibits Quiescent Quiescent Cells (G0) DYRK1AB->Quiescent Maintains Quiescence Cycling Cycling Cells (G1) Quiescent->Cycling Cell Cycle Re-entry CHK1i CHK1 Inhibitor DDR DNA Damage Response Cycling->DDR Replication Stress CHK1 CHK1 CHK1i->CHK1 Inhibits CHK1->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Leads to (when inhibited)

Caption: Signaling pathway of combined DYRK1A/B and CHK1 inhibition.

G cluster_workflow Experimental Workflow cluster_analysis Endpoint Analysis start Start seed Seed U87MG cells in ultra-low attachment plates start->seed form Incubate for 3 days to form spheroids seed->form treat Treat with this compound, CHK1 inhibitor, or combination form->treat incubate Incubate for 7 days treat->incubate viability Cell Viability Assay (CellTiter-Glo 3D) incubate->viability if Immunofluorescence (γH2AX staining) incubate->if end End

Caption: Experimental workflow for 3D spheroid combination therapy.

References

Troubleshooting & Optimization

solving JH-Xvii-10 solubility issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Xvii-10, a potent DYRK1A/B inhibitor. The primary focus of this guide is to address challenges related to its solubility in Phosphate-Buffered Saline (PBS) and other aqueous solutions commonly used in experimental settings.

Troubleshooting Guide: Resolving this compound Solubility Issues

Researchers often encounter difficulties in dissolving this compound in aqueous buffers like PBS due to its hydrophobic nature. Precipitation of the compound upon addition to PBS is a common indicator of poor solubility. The following guide provides a systematic approach to overcome these issues.

Initial Assessment and Recommended Actions

If you are observing precipitation or incomplete dissolution of this compound in PBS, consult the following decision workflow.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Precipitation in PBS stock_check Is a concentrated stock in an organic solvent prepared? start->stock_check prepare_stock Prepare a high-concentration stock solution in 100% DMSO. stock_check->prepare_stock No dilution_method How is the stock solution being diluted in PBS? stock_check->dilution_method Yes prepare_stock->dilution_method direct_dilution Directly adding stock to final PBS volume dilution_method->direct_dilution Direct stepwise_dilution Recommended: Stepwise (serial) dilution dilution_method->stepwise_dilution Stepwise precipitation_persists Does precipitation still occur? direct_dilution->precipitation_persists stepwise_dilution->precipitation_persists solubilizer Consider using a solubilizing agent. precipitation_persists->solubilizer Yes final_check Verify final concentration and compatibility with the assay. precipitation_persists->final_check No cosolvent Option 1: Use a co-solvent system (e.g., with PEG 400). solubilizer->cosolvent Choice surfactant Option 2: Use a surfactant (e.g., Tween 80, Cremophor EL). solubilizer->surfactant Choice cyclodextrin Option 3: Use a cyclodextrin (e.g., HP-β-CD). solubilizer->cyclodextrin Choice cosolvent->final_check surfactant->final_check cyclodextrin->final_check end End: Soluble this compound in PBS final_check->end G cluster_pathway This compound Signaling Pathway Inhibition J_H This compound DYRK1AB DYRK1A/B Kinase J_H->DYRK1AB Inhibition Substrate_P Phosphorylated Downstream Substrate DYRK1AB->Substrate_P Phosphorylation Cellular_Response Altered Cellular Response (e.g., proliferation, apoptosis) Substrate_P->Cellular_Response Signal Transduction

Technical Support Center: Optimizing JH-Xvii-10 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of JH-Xvii-10 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). In biochemical assays, it has an IC50 of 3 nM. It has demonstrated anti-tumor effects in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.[1][2]

Q2: What is the mechanism of action of DYRK1A/B kinases?

A2: DYRK1A is a dual-specificity kinase that plays a crucial role in regulating cell proliferation, apoptosis, and other cellular processes.[1][3] It has been shown to be overexpressed and hyperphosphorylated in HNSCC.[1][2][4] Inhibition of DYRK1A can lead to increased apoptosis and decreased invasion and colony formation in HNSCC cells.[1][2]

Q3: What is an IC50 value and why is it important?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] It indicates the concentration of a drug, such as this compound, that is required to inhibit a biological process by 50%. This value is fundamental in drug development for comparing the potency of different compounds.

Q4: Which cell-based assay is recommended for determining the IC50 of this compound?

A4: A common and robust method for determining the IC50 of a compound that affects cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other suitable assays include the XTT, MTS, or resazurin assays, or ATP-based luminescence assays.

Q5: What is a typical concentration range to test for a potent kinase inhibitor like this compound?

A5: For a potent inhibitor with a biochemical IC50 in the low nanomolar range, a wide concentration range should be tested in a cell-based assay to ensure the full dose-response curve is captured. A typical starting range could be from 0.1 nM to 10 µM, often using a semi-log dilution series.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the this compound powder in DMSO.

  • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.[7]

Protocol 2: Cell Viability Assay (MTT) for IC50 Determination

This protocol is a general guideline for determining the IC50 of this compound in an adherent HNSCC cell line.

Materials:

  • HNSCC cell line (e.g., FaDu, Cal27)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Culture HNSCC cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the 10 mM DMSO stock. It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to minimize evaporation.
IC50 value is significantly higher than the biochemical IC50 Poor cell permeability of the compound. High ATP concentration in cells competing with the ATP-competitive inhibitor. The compound is being actively pumped out of the cells by efflux pumps.This is a common observation. Cellular IC50 values are influenced by many factors not present in a biochemical assay.[8] Consider increasing the incubation time or using a cell line with known lower expression of efflux pumps.
No 50% inhibition achieved at the highest concentration The compound may have low potency in the chosen cell line, or the concentration range is too low. The compound may have precipitated out of solution at higher concentrations.Extend the concentration range of this compound. Visually inspect the wells with the highest concentrations under a microscope for any signs of compound precipitation. If precipitation is suspected, prepare fresh dilutions and consider using a lower starting stock concentration.
Cell viability is above 100% at low concentrations This phenomenon, known as hormesis, can sometimes be observed. It could also be due to an artifact of the assay, such as the compound interfering with the MTT reduction.If the effect is small and not statistically significant, it can often be ignored in the curve fitting. If the effect is pronounced, consider using a different viability assay (e.g., a luminescence-based assay for ATP content) to confirm the finding.
Inconsistent IC50 values between experiments Variations in cell passage number, cell health, seeding density, or incubation time.Standardize the experimental protocol as much as possible. Use cells within a consistent range of passage numbers. Ensure cells are in the logarithmic growth phase when seeded. Precisely control incubation times.
Compound precipitation in the stock solution or during dilution Poor solubility of this compound in aqueous media.Prepare the stock solution in 100% DMSO. When diluting in aqueous culture medium, perform serial dilutions and mix thoroughly at each step to avoid rapid changes in solvent composition. Do not exceed a final DMSO concentration of 0.5-1%. If solubility remains an issue, consult with a medicinal chemist about potential formulation strategies.[9]

Data Presentation

Table 1: Example Data Layout for IC50 Determination of this compound

Concentration (nM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Vehicle Control (0)1.2541.2881.2711.271100.0
0.11.2311.2651.2481.24898.2
11.1521.1891.1701.17092.1
100.9871.0120.9990.99978.6
1000.6320.6550.6430.64350.6
10000.2150.2300.2220.22217.5
100000.0880.0910.0890.0897.0

Visualizations

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., EGFR, c-MET) Growth_Factors->Receptor_Tyrosine_Kinases Activates DYRK1A_active DYRK1A (Active) Receptor_Tyrosine_Kinases->DYRK1A_active Activates Caspase9 Caspase-9 DYRK1A_active->Caspase9 Inhibits (via phosphorylation) FOXO3A FOXO3A DYRK1A_active->FOXO3A Phosphorylates (regulates activity) JH_Xvii_10 This compound JH_Xvii_10->DYRK1A_active Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Promotes FOXO3A_active FOXO3A (Active) FOXO3A->FOXO3A_active Translocates Cell_Cycle_Arrest Cell Cycle Arrest FOXO3A_active->Cell_Cycle_Arrest DNA_Damage_Response DNA Damage Response FOXO3A_active->DNA_Damage_Response

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

IC50_Workflow Start Start Prepare_Stock Prepare 10 mM this compound Stock in DMSO Start->Prepare_Stock Seed_Cells Seed HNSCC Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound in Medium Prepare_Stock->Prepare_Dilutions Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Dilutions Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Lyse_Cells Lyse Cells and Dissolve Formazan Incubate_3_4h->Lyse_Cells Read_Absorbance Read Absorbance at 570 nm Lyse_Cells->Read_Absorbance Analyze_Data Normalize Data and Perform Non-linear Regression Read_Absorbance->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50

Caption: Experimental workflow for IC50 determination of this compound using an MTT assay.

Troubleshooting_Tree Start Inconsistent or Unexpected IC50 Results Check_Curve Is the dose-response curve sigmoidal? Start->Check_Curve High_Variability High Variability between replicates? Check_Curve->High_Variability Yes Flat_Curve Flat or irregular curve Check_Curve->Flat_Curve No No_Inhibition No 50% inhibition at high concentrations? High_Variability->No_Inhibition No Check_Seeding Review cell seeding and pipetting technique High_Variability->Check_Seeding Yes Extend_Range Extend concentration range No_Inhibition->Extend_Range Yes Check_Edge_Effects Avoid outer wells of the plate Check_Seeding->Check_Edge_Effects Review_Protocol Standardize protocol: cell passage, incubation time Check_Seeding->Review_Protocol Check_Edge_Effects->Review_Protocol Check_Solubility Check for compound precipitation Extend_Range->Check_Solubility Check_Solubility->Review_Protocol Use_Different_Assay Consider a different viability assay Use_Different_Assay->Review_Protocol Flat_Curve->Use_Different_Assay

Caption: A decision tree for troubleshooting common issues in IC50 determination experiments.

References

Technical Support Center: JH-Xvii-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JH-Xvii-10, a potent DYRK1A/B inhibitor. The information provided is intended to help users anticipate and resolve common issues encountered during in vitro and in-cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) with an IC50 of 3 nM.[1] Its primary mechanism of action is to block the kinase activity of DYRK1A/B, which are involved in various cellular processes including cell cycle regulation, neuronal development, and signal transduction. By inhibiting these kinases, this compound can modulate the phosphorylation of downstream targets, leading to a range of cellular effects.

Q2: What are the recommended storage and handling conditions for this compound?

For short-term storage (days to weeks), this compound should be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound is shipped at ambient temperature and is stable for several weeks under these conditions. It should be protected from light.

Q3: What is the solubility of this compound?

Like many small molecule kinase inhibitors, this compound has poor aqueous solubility.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

While this compound is designed to be a selective DYRK1A/B inhibitor, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations.[3] It is recommended to perform experiments using a range of concentrations and to include appropriate controls to distinguish between on-target and off-target effects. Comparing the effects of this compound with other DYRK1A/B inhibitors with different chemical scaffolds can also help validate on-target activity.[4]

Troubleshooting Guide

Issue 1: Inconsistent or No Inhibitory Effect Observed

Possible Causes:

  • Poor Solubility and Precipitation: this compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations, leading to a lower effective concentration.[1][2]

  • Compound Degradation: Improper storage or handling may lead to the degradation of the compound.

  • Low Cell Permeability: The compound may not be efficiently entering the cells.

Solutions:

  • Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO. When diluting to the final concentration in aqueous buffer or media, do so rapidly and with vigorous vortexing. Visually inspect the final solution for any signs of precipitation. Consider using a lower final concentration.

  • Verify Compound Integrity: Use freshly prepared solutions. If the compound has been stored for a long time, consider verifying its integrity using analytical methods like HPLC.

  • Assess Cell Permeability: While not always straightforward, if permeability is a concern, consider using cell lines known to have good permeability to small molecules or consult literature for similar compounds.

Issue 2: High Background Signal or Off-Target Effects in Assays

Possible Causes:

  • Compound Precipitation: Precipitated compound can interfere with assay readouts, particularly in plate-based assays measuring absorbance or fluorescence.

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells and affect their signaling pathways.

  • Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases, leading to off-target effects.[3]

Solutions:

  • Perform Solubility Checks: Before conducting a large-scale experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific assay medium.

  • Use Appropriate DMSO Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response curve is essential to determine the optimal concentration.

  • Use Orthogonal Approaches: Confirm key findings using a second, structurally different DYRK1A/B inhibitor or by using genetic approaches like siRNA or CRISPR to knockdown DYRK1A/B.[4]

Issue 3: Unexpected Cellular Phenotypes

Possible Causes:

  • Complex Downstream Signaling: DYRK1A/B kinases regulate multiple signaling pathways, and their inhibition can lead to complex and sometimes unexpected cellular responses.[5][6][7]

  • Cell-Type Specific Effects: The function of DYRK1A/B and the consequences of their inhibition can vary significantly between different cell types.

Solutions:

  • Thorough Literature Review: Investigate the known roles of DYRK1A/B in your specific cellular model.

  • Analyze Multiple Downstream Markers: Instead of relying on a single readout, analyze the effect of this compound on several known downstream targets of DYRK1A/B (e.g., phosphorylation of FOXO1, STAT3, or cyclin D1).[6][7]

  • Time-Course Experiments: The observed phenotype may be transient. Perform experiments at different time points after inhibitor treatment.

Quantitative Data Summary

The following table provides example IC50 values for this compound and other DYRK1A inhibitors against DYRK1A and a selection of other kinases to illustrate its potency and selectivity. Note that these are representative values and may vary depending on the specific assay conditions.

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)GSK3β IC50 (nM)CDK5 IC50 (nM)
This compound 3 5 > 10,000 > 10,000
Harmine33115> 10,000> 10,000
AZ19119918> 10,000> 10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Substrate peptide (e.g., a peptide containing the DYRKtide sequence)

  • ATP

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Also, prepare a no-inhibitor control and a no-enzyme control.

  • Add 2.5 µL of the diluted this compound or control to the wells of a 384-well plate.

  • Add 2.5 µL of a 2X solution of DYRK1A enzyme in kinase buffer to each well (except the no-enzyme control).

  • Add 5 µL of a 2X solution of substrate peptide and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for DYRK1A.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HNSCC cell line)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with 0.1% DMSO).

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Mandatory Visualizations

DYRK1A_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_dna_damage DNA Damage Response CyclinD1 Cyclin D1 CellCycleArrest G1/S Arrest p27 p27Kip1 FOXO1 FOXO1 Apoptosis Apoptosis FOXO1->Apoptosis STAT3 STAT3 Survival Cell Survival STAT3->Survival DYRK1A DYRK1A/B DYRK1A->CyclinD1 Phosphorylates (Degradation) DYRK1A->p27 Phosphorylates (Stabilization) DYRK1A->FOXO1 Phosphorylates (Destabilization) DYRK1A->STAT3 Phosphorylates (Activation) JH_Xvii_10 This compound JH_Xvii_10->DYRK1A Inhibits

Caption: Simplified signaling pathways regulated by DYRK1A/B and targeted by this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Prep_Stock Prepare 10mM Stock in 100% DMSO Solubility_Check Check Solubility in Assay Medium Prep_Stock->Solubility_Check Dose_Response Perform Dose-Response (e.g., 1nM - 10µM) Solubility_Check->Dose_Response Controls Include Vehicle (DMSO) and Positive Controls Dose_Response->Controls Assay Perform Assay (Kinase, Cell Viability, etc.) Controls->Assay Data_Analysis Analyze Data (IC50/GI50) Assay->Data_Analysis Inconsistent_Results Inconsistent Results? Data_Analysis->Inconsistent_Results Check_Precipitation Visually Inspect for Precipitation Inconsistent_Results->Check_Precipitation Yes Orthogonal_Validation Validate with Orthogonal Method (e.g., siRNA) Inconsistent_Results->Orthogonal_Validation No, but unexpected Lower_Concentration Use Lower Concentration Range Check_Precipitation->Lower_Concentration

Caption: Troubleshooting workflow for experiments involving this compound.

References

JH-Xvii-10 degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound JH-Xvii-10.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For optimal stability, it is recommended to reconstitute lyophilized this compound in anhydrous DMSO to create a stock solution. For aqueous buffers, it is critical to maintain a pH between 6.0 and 7.0, as this compound is susceptible to hydrolysis at acidic and alkaline pH. Avoid using protic solvents such as methanol or ethanol for long-term storage of stock solutions, as they can lead to solvolysis and degradation.

Q2: I am observing a rapid loss of activity of this compound in my cell culture medium. What could be the cause?

A2: Several factors could contribute to the loss of activity in cell culture medium. Firstly, this compound is known to be sensitive to light. Ensure that all experimental steps involving the compound are performed with minimal light exposure, for example, by using amber-colored tubes and plates. Secondly, some components in standard cell culture media, such as certain amino acids or reducing agents, can react with and degrade this compound. Consider using a simplified buffer system for short-term experiments if possible. Finally, enzymatic degradation by cellular enzymes can occur.

Q3: My stock solution of this compound has turned a pale yellow color. Is it still usable?

A3: A change in color of the stock solution from colorless to pale yellow is an indicator of degradation. This is often due to oxidation of the molecule. It is strongly recommended to discard the colored solution and prepare a fresh stock from lyophilized powder. Using a degraded solution can lead to inconsistent and unreliable experimental results. To minimize oxidation, it is advisable to overlay the stock solution with an inert gas like argon or nitrogen before sealing and storing.

Q4: Can I freeze-thaw my stock solution of this compound multiple times?

A4: It is highly recommended to aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Each freeze-thaw cycle can introduce moisture and increase the rate of degradation. If multiple uses from the same stock are unavoidable, minimize the number of freeze-thaw cycles to no more than three.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cellular Assays

Symptoms:

  • High variability between replicate wells.

  • Loss of dose-dependent response.

  • Decreased potency (higher IC50) compared to initial experiments.

Potential Causes & Solutions:

CauseSolution
Degradation in Aqueous Solution Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Do not store diluted aqueous solutions.
Adsorption to Plastics Use low-adhesion microplates and pipette tips. Pre-incubating plates with a blocking agent like BSA may also help reduce non-specific binding.
Photodegradation Protect all solutions containing this compound from light by using amber tubes, covering plates with foil, and minimizing exposure to ambient light.
Incomplete Solubilization Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate before making dilutions.
Issue 2: Poor Stability of Lyophilized Powder

Symptoms:

  • Difficulty in dissolving the powder.

  • Reduced potency of freshly prepared stock solutions.

  • Visible changes in the appearance of the powder (e.g., clumping, discoloration).

Potential Causes & Solutions:

CauseSolution
Hygroscopicity Store the lyophilized powder in a desiccator at the recommended temperature. Once opened, handle the vial in a low-humidity environment if possible.
Oxidation Store the vial under an inert atmosphere (argon or nitrogen). Minimize the time the vial is open to the air.
Improper Storage Temperature Adhere strictly to the recommended storage conditions. Excursions to higher temperatures can accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.

  • For storage, overlay the solution with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds before re-capping.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC
  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to 100 µM in the test buffer (e.g., PBS pH 7.4, cell culture medium).

  • Incubate the solution under the desired test conditions (e.g., 37°C, room temperature with light exposure).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.

  • Analyze the samples by reverse-phase HPLC using a C18 column.

  • Monitor the peak area of the parent this compound compound over time to determine the rate of degradation.

Data Presentation

Table 1: Stability of this compound in Various Solvents at 25°C

SolventStorage Condition% Remaining after 24 hours
Anhydrous DMSO-20°C, Dark>99%
PBS, pH 7.4Room Temperature, Light65%
PBS, pH 7.4Room Temperature, Dark85%
Cell Culture Medium (RPMI)37°C, 5% CO240%

Table 2: Effect of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO)

Number of Freeze-Thaw Cycles% Purity by HPLC
099.5%
199.2%
397.8%
594.1%

Visualizations

degradation_pathway JH_Xvii_10 This compound (Active Compound) Hydrolysis Hydrolysis Product (Inactive) JH_Xvii_10->Hydrolysis Aqueous Buffer (pH < 6 or > 8) Oxidation Oxidation Product (Inactive) JH_Xvii_10->Oxidation Oxygen (Air) Photodegradation Photodegradation Product (Inactive) JH_Xvii_10->Photodegradation UV/Visible Light

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay start Lyophilized this compound reconstitute Reconstitute in Anhydrous DMSO start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment dilute Prepare Fresh Dilutions in Assay Buffer thaw->dilute treat Treat Cells dilute->treat analyze Analyze Results treat->analyze

Caption: Recommended workflow for handling this compound.

troubleshooting_logic inconsistent_results Inconsistent Results? check_dilutions Prepare fresh dilutions immediately before use. inconsistent_results->check_dilutions Yes use_low_adhesion Use low-adhesion plasticware. check_dilutions->use_low_adhesion Still inconsistent? protect_from_light Protect from light. use_low_adhesion->protect_from_light Still inconsistent? check_solubility Ensure complete solubilization of stock solution. protect_from_light->check_solubility Still inconsistent?

Caption: Troubleshooting logic for inconsistent assay results.

Technical Support Center: JH-Xvii-10 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JH-Xvii-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize the efficacy of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during in vivo experiments with this compound.

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), with an IC50 of 3 nM[1]. By inhibiting DYRK1A/B, this compound can modulate downstream signaling pathways involved in cell proliferation and survival, which contributes to its antitumor efficacy[1].

JH This compound DYRK DYRK1A/B Kinase JH->DYRK Inhibits Phosphorylation Phosphorylation DYRK->Phosphorylation Substrate Downstream Substrates (e.g., Transcription Factors) Substrate->Phosphorylation Activity Substrate Activity Phosphorylation->Activity Gene Gene Expression Activity->Gene Response Cellular Response (e.g., Proliferation, Survival) Gene->Response

Caption: Mechanism of action for this compound as a DYRK1A/B inhibitor.

Q2: I am observing lower than expected in vivo efficacy. What are the potential causes and solutions?

Low efficacy can stem from multiple factors, often related to the compound's formulation, stability, or the experimental design itself. Use the following workflow and table to troubleshoot the issue.

Start Start: Low In Vivo Efficacy CheckFormulation Step 1: Review Formulation & Solubility Start->CheckFormulation CheckPK Step 2: Assess Pharmacokinetics (PK) CheckFormulation->CheckPK No Issue ImproveFormulation Action: Optimize Vehicle or Use Formulation Strategy (e.g., lipid-based carrier) CheckFormulation->ImproveFormulation Issue Found CheckDose Step 3: Evaluate Dose & Schedule CheckPK->CheckDose No Issue RunPK Action: Conduct Pilot PK Study to Measure Exposure CheckPK->RunPK Issue Found CheckModel Step 4: Verify Animal Model CheckDose->CheckModel No Issue AdjustDose Action: Perform Dose-Response Study or Adjust Schedule CheckDose->AdjustDose Issue Found ValidateModel Action: Confirm Target Expression in Tumor Model CheckModel->ValidateModel Issue Found End Resolution: Improved Efficacy CheckModel->End No Issue ImproveFormulation->CheckPK RunPK->CheckDose AdjustDose->CheckModel ValidateModel->End

Caption: Logical workflow for troubleshooting poor in vivo efficacy.
Potential Problem Possible Cause Recommended Solution
Poor Bioavailability The compound is not being absorbed effectively. Low aqueous solubility is a common issue for small molecules[2].Optimize the delivery vehicle. Consider formulations like lipid-based delivery systems to improve absorption and bioavailability[3]. (See Protocol 1)
Rapid Metabolism/Clearance Although this compound has improved metabolic stability, individual model systems may vary[1]. The compound may be cleared from circulation before it can reach the target tissue in sufficient concentrations.Conduct a pilot pharmacokinetic (PK) study to determine the compound's half-life, exposure (AUC), and peak concentration (Cmax) in your model. (See Protocol 3)
Inadequate Formulation The compound is precipitating out of solution upon administration or has poor solubility in the chosen vehicle.Test the solubility of this compound in various biocompatible solvents. Ensure the final formulation is a clear solution or a stable, uniform suspension.
Suboptimal Dosing The dose may be too low to achieve a therapeutic concentration at the tumor site, or the dosing schedule may be too infrequent.Perform a dose-escalation study to find the maximum tolerated dose (MTD) and an effective dose. Adjust the dosing frequency based on PK data.
Compound Instability The compound may be degrading in the formulation vehicle or under the storage conditions used.Review storage and handling procedures. This compound should be stored dry and dark at 0-4°C for short term or -20°C for long term use[1]. Assess the stability of your prepared formulation over the intended use period.

Q3: How can I improve the solubility and formulation of this compound for in vivo studies?

Improving solubility is critical for achieving adequate drug exposure. Since specific solubility data for this compound is not published, empirical testing is required.

  • Step 1: Small-Scale Solubility Testing: Test the solubility of this compound in various common preclinical vehicles.

  • Step 2: Vehicle Selection: Choose a vehicle that provides the best solubility and is well-tolerated by the animal model.

  • Step 3: Formulation Strategies: If solubility remains low, consider more advanced formulation strategies. The use of cyclodextrins, for example, has been shown to dramatically improve the solubility of some poorly soluble compounds[4].

Vehicle/Component Common Use Considerations
PBS (Phosphate-Buffered Saline) Aqueous solutionsOnly for highly water-soluble compounds.
5-10% DMSO Co-solventCan cause irritation at higher concentrations. Often diluted with saline or corn oil.
5-10% Tween® 80 Surfactant/EmulsifierHelps to keep hydrophobic compounds in suspension.
30-50% PEG400 Co-solventA common vehicle for oral and parenteral administration.
Corn Oil / Sesame Oil Lipid-based vehicleSuitable for highly lipophilic compounds for oral or subcutaneous routes.
2-Hydroxypropyl-β-cyclodextrin (HPβCD) Solubilizing agentForms inclusion complexes to enhance aqueous solubility.

Q4: What are the recommended storage and handling conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound[5].

  • Solid Compound: Store the lyophilized powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended[1].

  • Stock Solutions: Prepare high-concentration stock solutions in a solvent like DMSO. Store these in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Dosing Formulations: Aqueous-based dosing solutions should ideally be prepared fresh daily. If they must be stored, conduct a stability study to ensure the compound does not degrade or precipitate.

Q5: Are there potential combination therapies to enhance the efficacy of this compound?

Yes. Combining targeted inhibitors with other anticancer agents is a common strategy. For inhibitors that modulate the tumor microenvironment, combination with immunotherapy can be particularly effective. For example, some MYC inhibitors have been shown to increase immune cell infiltration and PD-L1 expression, providing a strong rationale for combination with anti-PD-1 therapy to improve anti-tumor efficacy in vivo[6]. Investigating the effect of this compound on the tumor immune microenvironment could reveal similar opportunities for synergistic combination therapies.

Physicochemical & In Vivo Parameters

Parameter Value / Information Source
Chemical Name (Z)-22-fluoro-31,5-dimethyl-6-oxo-13-(trifluoromethyl)-11H,21H,31H-5-aza-2(3,5)-pyrrolo[2,3-b]pyridina-1(4,1),3(4,3)-dipyrazolacyclononaphane-35-carbonitrileMedKoo Biosciences[1]
Molecular Formula C22H18F4N8OMedKoo Biosciences[1]
Molecular Weight 486.43 g/mol MedKoo Biosciences[1]
Target DYRK1A/BMedKoo Biosciences[1]
IC50 3 nMMedKoo Biosciences[1]
Recommended Storage Short term (weeks): 0-4°C; Long term (months): -20°C. Dry and dark.MedKoo Biosciences[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing (Example)

This protocol provides a general method for preparing a solution/suspension for oral (p.o.) or intraperitoneal (i.p.) administration. Note: This must be optimized for your specific dose and experimental needs.

  • Calculate Required Mass: Determine the total mass of this compound needed for the entire study cohort, including a small excess (~10-20%) to account for transfer losses.

  • Initial Solubilization: Weigh the required amount of this compound powder. In a sterile tube, add a small volume of 100% DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.

  • Add Surfactant (Optional but Recommended): To the DMSO solution, add a volume of Tween® 80 to achieve a final concentration of 5-10%. Mix thoroughly.

  • Add Aqueous Component: Slowly add the aqueous vehicle (e.g., sterile saline or PBS) to the organic mixture while vortexing continuously to prevent precipitation. Bring the formulation to the final desired volume.

  • Final Formulation Check: The final formulation should be a clear solution or a homogenous, fine suspension. Visually inspect for any precipitation before each use.

  • Administration: Administer the calculated dose volume to the animals based on their most recent body weight.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound.

A 1. Cell Culture (Tumor Line of Interest) B 2. Tumor Implantation (e.g., Subcutaneous) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization (Vehicle & Treatment Groups) C->D E 5. Dosing Period (e.g., Daily for 21 days) D->E F 6. Monitoring (Tumor Volume & Body Weight) E->F G 7. Study Endpoint (Tumor Collection & Analysis) E->G F->E Repeat 2-3x weekly

Caption: Standard workflow for an in vivo xenograft efficacy study.
  • Cell Implantation: Implant tumor cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with similar mean tumor volumes.

  • Treatment: Administer this compound or vehicle according to the planned dose, route, and schedule.

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size limit), euthanize the animals.

  • Analysis: Excise tumors, weigh them, and process them for downstream analysis (e.g., histology, Western blot, or PK analysis).

Protocol 3: Basic Pharmacokinetic (PK) Study Design

A non-terminal, sparse sampling PK study can provide valuable exposure data.

  • Animal Cohort: Use a cohort of non-tumor-bearing mice (or tumor-bearing, if the tumor is expected to affect PK).

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect small blood samples (e.g., 20-30 µL) from a small number of mice at each time point. A typical time course would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the plasma concentration versus time curve. Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, or total drug exposure).

References

Technical Support Center: Troubleshooting JH-Xvii-10 Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in assays involving the DYRK1A/B inhibitor, JH-Xvii-10. The focus is on kinase activity assays, which are central to characterizing the efficacy of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of assay is used to characterize it?

This compound is a potent and selective inhibitor of the DYRK1A/B kinases.[1] Assays used to characterize this inhibitor are typically biochemical or cell-based kinase activity assays designed to measure its inhibitory concentration (IC50) and its effects on cancer cell lines.[1] These assays often rely on luminescence, fluorescence, or radiometric methods to quantify kinase activity.[2][3][4]

Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistent IC50 values can stem from several factors:

  • Reagent Variability: Differences in the quality and concentration of ATP, kinase, substrate, and the this compound compound itself can lead to shifts in IC50 values.[5][6]

  • Cell Health and Passage Number (for cellular assays): The metabolic state, confluence, and passage number of cells can significantly impact their response to inhibitors.[7][8][9]

  • Experimental Conditions: Variations in incubation times, temperature, and DMSO concentration can alter enzyme kinetics and inhibitor activity.[6]

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent pipetting, especially of the inhibitor dilutions, is a major source of variability.[5]

Q3: I am observing high background signal in my luminescence-based kinase assay. How can I reduce it?

High background in luminescence assays can obscure the signal from the kinase reaction. Here are some troubleshooting steps:

  • Plate Choice: Use white, opaque-bottomed plates for luminescence assays to minimize well-to-well crosstalk and background.[5][8][10]

  • Light Exposure: Protect your plates and reagents from ambient light, as this can elevate background luminescence. It is recommended to allow the plate to adapt to the dark environment inside the plate reader for 5-10 minutes before reading.[11]

  • Reagent Quality: Ensure that your luciferase and luciferin reagents are fresh and properly stored, as degradation can contribute to high background.[5]

  • Contamination: Check for any potential contamination in your reagents or cell cultures.[5]

Q4: My replicate wells show high variability. What can I do to improve precision?

High variability between replicates can be addressed by:

  • Master Mixes: Prepare master mixes of your reagents (kinase, substrate, ATP) to ensure uniform dispensing into each well.[5]

  • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. For plate-based assays, multichannel pipettes can improve consistency.[5]

  • Cell Seeding (for cellular assays): Ensure a homogenous cell suspension and even distribution of cells when seeding plates to avoid variability in cell number per well.[10]

  • Plate Reader Settings: Optimize the read time and gain settings on your microplate reader to ensure you are within the linear range of detection.[10][12]

Troubleshooting Guides

Issue 1: Inconsistent Results in a Luminescence-Based Kinase Assay

If you are experiencing high variability in a luminescence-based kinase assay measuring ATP consumption (e.g., Kinase-Glo®), refer to the following table for potential causes and solutions.

Potential Cause Recommended Solution
Pipetting Inaccuracy Use calibrated pipettes and prepare a master mix for common reagents. Use a luminometer with an injector for the detection reagent if available.[5]
Inconsistent Incubation Times Ensure all wells are incubated for the same duration. Stagger the addition of reagents if necessary to maintain consistent timing.
Variable Cell Numbers (Cell-Based) Ensure even cell seeding by properly resuspending cells before plating. Check for edge effects in the plate.[7][10]
Reagent Degradation Aliquot and store reagents, especially ATP and the kinase, at the recommended temperature. Avoid repeated freeze-thaw cycles.[5]
Instrument Settings Optimize the integration time on the luminometer to ensure the signal is within the linear range of the detector.[12]
Light Contamination Allow the plate to dark-adapt in the reader for 5-10 minutes before measuring luminescence.[11]
Issue 2: Unexpectedly Low Kinase Activity

Low or no kinase activity can lead to a flat dose-response curve for this compound.

Potential Cause Recommended Solution
Inactive Kinase Verify the activity of your kinase enzyme with a positive control. Ensure proper storage and handling.
Suboptimal ATP Concentration The ATP concentration should be at or near the Km for the kinase to ensure a robust signal window.[2][6]
Incorrect Buffer Conditions Confirm that the pH, salt concentration, and necessary cofactors (e.g., MgCl2) in your reaction buffer are optimal for the kinase.
Substrate Issues Ensure the substrate is at an appropriate concentration and is a suitable substrate for the target kinase.
Inhibitory Contaminants Check for contaminants in your reagents or test compound that may be inhibiting the kinase.

Experimental Protocols

Protocol 1: In Vitro DYRK1A Kinase Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 of this compound against purified DYRK1A kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).

    • Prepare a 4X solution of the DYRK1A substrate peptide in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer (concentration should be at the Km for DYRK1A).

    • Serially dilute this compound in 100% DMSO, then dilute further in kinase buffer to create 4X inhibitor solutions.

  • Assay Procedure:

    • Add 5 µL of 4X this compound solution or vehicle (DMSO in kinase buffer) to the wells of a white 96-well plate.

    • Add 5 µL of 4X DYRK1A substrate to each well.

    • To initiate the reaction, add 10 µL of a 2X DYRK1A enzyme solution in kinase buffer.

    • Mix gently and incubate at 30°C for 60 minutes.

    • Stop the reaction and measure remaining ATP by adding 20 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Downstream Substrates cluster_3 Inhibition Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activates Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A->Transcription_Factors Phosphorylates Splicing_Factors Splicing Factors (e.g., SF3B1) DYRK1A->Splicing_Factors Phosphorylates Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Tau) DYRK1A->Cytoskeletal_Proteins Phosphorylates JH_Xvii_10 This compound JH_Xvii_10->DYRK1A Inhibits

Caption: Simplified signaling pathway of DYRK1A kinase and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Reagents (Buffer, Kinase, Substrate, ATP, this compound) B Serial Dilution of this compound A->B C Dispense Reagents into 96-well Plate 1. Inhibitor/Vehicle 2. Substrate 3. Kinase/ATP Mix B->C D Incubate at 30°C C->D E Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate at Room Temperature E->F G Read Luminescence F->G H Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) G->H

Caption: Standard experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Tree Start High Variability in Replicates? Check_Pipetting Review Pipetting Technique Use Calibrated Pipettes Start->Check_Pipetting Yes Use_Master_Mix Prepare Master Mixes for Reagents Check_Pipetting->Use_Master_Mix Check_Cells Is it a Cell-Based Assay? Use_Master_Mix->Check_Cells Check_Seeding Verify Cell Seeding Density and Homogeneity Check_Cells->Check_Seeding Yes Check_Reagents Check Reagent Stability (Aliquoting, Storage, Freeze-Thaw Cycles) Check_Cells->Check_Reagents No Check_Seeding->Check_Reagents Check_Reader Review Plate Reader Settings (Gain, Integration Time) Check_Reagents->Check_Reader End Variability Reduced Check_Reader->End

Caption: Decision tree for troubleshooting high variability in kinase assay replicates.

References

JH-Xvii-10 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JH-Xvii-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), with a reported IC50 of 3 nM.[1] It is being investigated as a chemical probe and potential therapeutic agent, particularly in areas like cancer research.

Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Off-target effects refer to the unintended interaction of a drug or compound with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern.[2][3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context.

Q3: Is there any publicly available data on the specific off-target profile of this compound?

Currently, there is no detailed public data available specifically outlining the comprehensive kinase selectivity profile of this compound. The available information describes it as "potent and selective," but a full kinome scan or similar broad-panel screening result has not been published.[1]

Q4: What are the likely off-targets for a DYRK1A/B inhibitor like this compound?

Given that this compound is a DYRK1A/B inhibitor, its off-target profile is likely to include other members of the CMGC (CDK, MAPK, GSK3, CLK) kinase family due to structural similarities in the ATP-binding site. For instance, other DYRK1A inhibitors, such as harmine and its analogs, have shown off-target activity against CDC-like kinases (CLKs) and Casein Kinase 1 (CSNK1) isoforms.[4][5][6] Another DYRK1B inhibitor, AZ191, was found to have off-target activity against CIT, DRAK1, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4 in a KinomeScan assay.[7]

Troubleshooting Guide: Managing Potential Off-Target Effects

This guide provides structured advice for researchers encountering unexpected results that may be attributable to off-target effects of this compound.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype The observed cellular effect may be due to inhibition of an unknown off-target kinase rather than, or in addition to, DYRK1A/B.1. Validate with a structurally distinct DYRK1A/B inhibitor: Use another well-characterized DYRK1A/B inhibitor with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect. 2. Perform a rescue experiment: Overexpress a drug-resistant mutant of DYRK1A or DYRK1B. If the phenotype is rescued, it confirms on-target activity. 3. Conduct a broad kinase screen: Profile this compound against a large panel of kinases (e.g., KINOMEscan®) to identify potential off-targets.
Cellular Toxicity Inhibition of essential "housekeeping" kinases or other critical off-target proteins can lead to cytotoxicity.1. Dose-response analysis: Determine the lowest effective concentration of this compound that inhibits DYRK1A/B without causing significant toxicity. 2. Compare with other DYRK1A/B inhibitors: Assess if the toxicity is a common feature of DYRK1A/B inhibition by testing other inhibitors. 3. Identify potential toxic off-targets: Analyze the kinome-wide selectivity profile to identify any inhibited kinases known to be essential for cell survival.
Inconsistent Results Across Cell Lines The expression levels of off-target kinases can vary between different cell lines, leading to variable responses to this compound.1. Characterize kinase expression: Profile the expression levels of DYRK1A/B and potential off-target kinases in the cell lines being used. 2. Correlate sensitivity with target expression: Determine if the sensitivity to this compound correlates with the expression levels of DYRK1A/B or any identified off-targets.

Mitigating Off-Target Effects: Experimental Strategies

To proactively minimize the impact of potential off-target effects, consider incorporating the following strategies into your experimental design.

Diagram: Workflow for Mitigating Off-Target Effects

Mitigating_Off_Target_Effects cluster_0 Initial Experiment cluster_1 Validation cluster_2 Characterization cluster_3 Confirmation start Treat cells with this compound validate Validate phenotype with structurally distinct DYRK1A/B inhibitor start->validate Observe phenotype screen Perform broad kinase selectivity profiling (e.g., KINOMEscan) start->screen Unexpected results rescue Perform rescue experiment with drug-resistant DYRK1A/B mutant validate->rescue confirm Confirm on-target effect rescue->confirm expression Profile kinase expression in cell lines screen->expression expression->confirm KINOMEscan_Workflow cluster_0 Preparation cluster_1 Binding cluster_2 Separation & Quantification cluster_3 Analysis prep1 DNA-tagged kinase bind Combine and incubate prep1->bind prep2 Immobilized ligand (on beads) prep2->bind prep3 This compound prep3->bind wash Wash beads bind->wash elute Elute bound kinase wash->elute qpcr Quantify kinase via qPCR elute->qpcr analyze Calculate Kd values qpcr->analyze

References

refining JH-Xvii-10 treatment duration in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: JH-Xvii-10 is a novel and potent DYRK1A/B inhibitor. As such, publicly available data on its experimental use is limited. The following troubleshooting guides, FAQs, and protocols are based on general principles for working with novel kinase inhibitors and information on other DYRK1A/B inhibitors. Researchers should use this information as a starting point and optimize conditions for their specific experimental systems.

Troubleshooting Guides & FAQs

This section addresses potential issues researchers might encounter when refining the treatment duration of this compound in their experiments.

Question: How do I determine the optimal concentration of this compound for my experiments?

Answer:

Determining the optimal concentration is a critical first step. It is recommended to perform a dose-response experiment to identify the concentration that yields the desired biological effect without causing excessive toxicity.

  • Experimental Protocol: Dose-Response Assay

    • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.

    • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to test. A common starting point for a novel inhibitor is to test a wide range, from nanomolar to micromolar concentrations.

    • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (solvent only) and a positive control if available.

    • Incubation: Incubate the cells for a fixed period (e.g., 24, 48, or 72 hours). This initial time point can be based on the expected mechanism of action or data from similar compounds.

    • Endpoint Measurement: Assess cell viability or a specific functional endpoint. This could include assays for proliferation (e.g., MTT, CellTiter-Glo®), apoptosis (e.g., caspase activity, Annexin V staining), or a target-specific biomarker (e.g., phosphorylation of a downstream substrate).

    • Data Analysis: Plot the response (e.g., % viability) against the drug concentration and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The optimal concentration for further experiments will typically be around the IC50/EC50 value, but may need to be adjusted based on the desired outcome (e.g., growth inhibition vs. cell death).

Data Presentation: Template for Dose-Response Data

This compound Concentration (nM)Cell Viability (%)Standard Deviation
0 (Vehicle)100X
1......
10......
100......
1000......
10000......

Question: What is the best way to determine the optimal treatment duration for this compound?

Answer:

Once an effective concentration is identified, a time-course experiment should be performed to understand the kinetics of the cellular response and determine the optimal treatment duration.

  • Experimental Protocol: Time-Course Assay

    • Cell Seeding: Plate cells as you would for a standard experiment.

    • Treatment: Treat the cells with the predetermined optimal concentration of this compound.

    • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The selection of time points should be guided by the biological process being investigated. Early time points are crucial for detecting rapid signaling events, while later time points are important for assessing long-term outcomes like cell death or changes in protein expression.

    • Endpoint Analysis: Analyze the desired endpoint at each time point. This could be the phosphorylation status of a target protein, gene expression changes, or a phenotypic outcome.

    • Data Interpretation: Plot the response against time to identify the time point at which the maximal desired effect is observed. This will inform the optimal treatment duration for future experiments.

Data Presentation: Template for Time-Course Data

Time Point (hours)Endpoint Measurement (e.g., % Phosphorylation)Standard Deviation
0100X
2......
4......
8......
12......
24......
48......
72......

Question: I am observing significant cell death even at low concentrations of this compound. What could be the issue?

Answer:

High cytotoxicity at low concentrations could be due to several factors:

  • High Potency: this compound is described as a potent inhibitor, so high toxicity might be an on-target effect.

  • Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to toxicity.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic to your cells (typically <0.1%).

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.

Troubleshooting Steps:

  • Re-run Dose-Response: Perform a more granular dose-response experiment with concentrations in the lower nanomolar or even picomolar range.

  • Check Solvent Control: Run a vehicle control with the highest concentration of solvent used in your experiment to rule out solvent-induced toxicity.

  • Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is due to apoptosis or necrosis.

  • Consider a Different Cell Line: If possible, test the compound in a different cell line to assess if the observed toxicity is cell-type specific.

Question: I am not seeing the expected effect of this compound on my target pathway. What should I do?

Answer:

If the expected biological effect is not observed, consider the following:

  • Inhibitor Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Some compounds can degrade over time.

  • Cell Permeability: Verify that the compound can effectively penetrate the cell membrane to reach its intracellular target.

  • Target Expression: Confirm that your cell line expresses the target kinases, DYRK1A and DYRK1B, at sufficient levels.

  • Endpoint Selection: The chosen endpoint may not be the most sensitive or appropriate readout for the inhibitor's activity.

Troubleshooting Steps:

  • Western Blot for Target: Perform a western blot to confirm the presence of DYRK1A and DYRK1B in your cell lysates.

  • Phospho-Protein Analysis: As DYRK1A is a kinase, a more direct and often rapid readout of its inhibition is the change in phosphorylation of a known downstream substrate.

  • Literature Review: Search for literature on other DYRK1A/B inhibitors to identify validated downstream targets and expected cellular effects.

  • Consult Supplier: Contact the supplier of this compound for any available data on its stability and cell permeability.

Mandatory Visualizations

Signaling Pathway

As this compound is an inhibitor of DYRK1A/B, its primary mechanism of action is expected to involve the modulation of the DYRK1A signaling pathway. This pathway is implicated in various cellular processes, including cell proliferation, survival, and differentiation.

DYRK1A_Signaling_Pathway JH_Xvii_10 This compound DYRK1A DYRK1A/B JH_Xvii_10->DYRK1A Inhibits NFAT NFAT (transcription factor) DYRK1A->NFAT Phosphorylates (Inhibits nuclear translocation) CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (Promotes degradation) Apoptosis Apoptosis DYRK1A->Apoptosis Regulates Tau Tau Protein DYRK1A->Tau Phosphorylates CellCycle Cell Cycle Progression NFAT->CellCycle Regulates CyclinD1->CellCycle Promotes G1/S transition NeurofibrillaryTangles Neurofibrillary Tangles (in Alzheimer's Disease) Tau->NeurofibrillaryTangles Contributes to

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for researchers to follow when establishing an experimental protocol for a novel inhibitor like this compound.

Experimental_Workflow start Start: Obtain this compound dose_response 1. Dose-Response Experiment (Determine IC50/EC50) start->dose_response analyze_dose Analyze Dose-Response Data (Select optimal concentration) dose_response->analyze_dose time_course 2. Time-Course Experiment (at optimal concentration) analyze_dose->time_course Concentration Established analyze_time Analyze Time-Course Data (Determine optimal duration) time_course->analyze_time definitive_exp 3. Definitive Experiments (Using optimal concentration and duration) analyze_time->definitive_exp Duration Established end End: Data Interpretation and Further Studies definitive_exp->end

Caption: Recommended experimental workflow for refining this compound treatment conditions.

Technical Support Center: JH-Xvii-10 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of JH-Xvii-10. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the preparation of this potent DYRK1A/B inhibitor.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Synthesis Challenges

Question: My reaction yield for the core scaffold formation is consistently low. What are the potential causes and solutions?

Answer: Low yields in complex heterocyclic syntheses, such as that for this compound (C22H18F4N8O), can stem from several factors.[1] Consider the following troubleshooting steps:

  • Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Trace impurities can significantly impact reaction efficiency.

  • Reaction Conditions:

    • Temperature: The reaction may be sensitive to temperature fluctuations. Ensure precise temperature control. Consider running a temperature screen to find the optimal condition.

    • Atmosphere: Reactions involving sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

    • Concentration: The concentration of reactants can influence reaction kinetics. Experiment with slightly more dilute or concentrated conditions.

  • Side Reactions: The complex structure of this compound suggests the possibility of competing reaction pathways.[2][3] Analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the nature of these side products can help in optimizing the reaction to favor the desired product.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial. Ensure the catalyst is not poisoned by impurities and is used in the correct loading.

Question: I am observing the formation of multiple isomers. How can I improve the stereoselectivity of my reaction?

Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules with multiple stereocenters.[4] To improve the isomeric ratio, consider these strategies:

  • Chiral Catalysts/Auxiliaries: Employing a chiral catalyst or a chiral auxiliary can effectively control the stereochemical outcome of a reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereoselectivity. Screen a variety of solvents.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Purification Challenges

Question: I'm having difficulty purifying this compound using reverse-phase HPLC. The peak shape is poor, and I'm seeing peak tailing. What can I do?

Answer: Poor peak shape in reverse-phase HPLC is a common issue that can often be resolved by adjusting the chromatographic conditions.[5][6] Here are some troubleshooting tips:

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the retention and peak shape of ionizable compounds.[7][8] this compound has several nitrogen atoms that can be protonated. Adjusting the pH with a suitable buffer (e.g., formic acid, trifluoroacetic acid, or ammonium acetate) to suppress the ionization of your compound can lead to sharper, more symmetrical peaks.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.[5] Try reducing the sample concentration or injection volume.

  • Column Contamination: Residual contaminants on the column from previous runs can interact with your analyte, causing poor peak shape.[6] Implement a robust column washing protocol between injections.

  • Secondary Interactions: The free silanol groups on the silica-based stationary phase can interact with basic compounds, leading to peak tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate these interactions.

Question: The recovery of my compound from the HPLC purification is low. Where could my product be going?

Answer: Low recovery can be frustrating. Here are some potential causes and solutions:[1]

  • Precipitation: Your compound might be precipitating on the column or in the tubing, especially if the mobile phase composition changes abruptly during a gradient elution.[5] Ensure your sample is fully dissolved in the mobile phase before injection.

  • Adsorption: The compound may be irreversibly adsorbing to the stationary phase or to frits and tubing.[6]

  • Degradation: this compound could be unstable under the purification conditions (e.g., acidic mobile phase). Assess the stability of your compound under the conditions used.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound? A1: The molecular weight of this compound is 486.43 g/mol , with an exact mass of 486.1540.[9]

Q2: What is the chemical formula of this compound? A2: The chemical formula of this compound is C22H18F4N8O.[9]

Q3: What are the general storage conditions for this compound? A3: As a complex organic molecule, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it as a solid at -20°C is recommended.

Q4: Can I use normal-phase chromatography for the purification of this compound? A4: While reverse-phase HPLC is more common for purifying compounds of this polarity, normal-phase chromatography could be an alternative. However, given the multiple nitrogen atoms, solubility in non-polar normal-phase eluents might be a challenge, and interactions with the silica stationary phase could be strong.

Data Presentation

The following tables represent typical data that should be collected during the synthesis and purification of this compound.

Table 1: Reaction Optimization for a Key Synthetic Step

EntryTemperature (°C)Catalyst Loading (mol%)SolventReaction Time (h)Yield (%)
1255DCM2445
205DCM2455
3010DCM1862
4010THF1858

Table 2: HPLC Purification Method Comparison

MethodColumnMobile Phase AMobile Phase BGradientPurity (%)Recovery (%)
AC180.1% TFA in H₂OAcetonitrile10-90% B over 20 min98.575
BC1810mM NH₄OAcAcetonitrile10-90% B over 20 min99.185
CPhenyl-Hexyl0.1% FA in H₂OMethanol15-85% B over 20 min97.880

Experimental Protocols

Hypothetical Protocol for a Suzuki Coupling Step in a this compound Analogue Synthesis

This protocol describes a general procedure for a Suzuki coupling, a common C-C bond-forming reaction in the synthesis of complex molecules.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Starting Materials Step1 Step 1: Core Scaffold Formation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Final Coupling Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product

Caption: A generalized workflow for the multi-step synthesis of this compound.

Purification_Workflow Crude Crude Product Dissolve Dissolve in suitable solvent Crude->Dissolve Filter Filter to remove particulates Dissolve->Filter HPLC Reverse-Phase HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Standard workflow for the purification of this compound via HPLC.

Troubleshooting_Logic Problem Low Synthesis Yield CheckReagents Check Reagent Purity Problem->CheckReagents Possible Cause CheckConditions Optimize Reaction Conditions Problem->CheckConditions Possible Cause AnalyzeByproducts Analyze Byproducts Problem->AnalyzeByproducts Possible Cause Solution Improved Yield CheckReagents->Solution Solution CheckConditions->Solution Solution AnalyzeByproducts->Solution Solution

References

minimizing JH-Xvii-10 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available data on the specific cytotoxicity of JH-Xvii-10 in primary cells. This guide is based on the known mechanism of action of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B) inhibitors and general best practices for working with potent, selective kinase inhibitors in primary cell culture. The information provided should be used as a starting point for your own empirical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally active inhibitor of DYRK1A and DYRK1B.[1] It functions by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This inhibition can affect a variety of cellular processes, including cell proliferation, differentiation, and survival.[2][3]

Q2: What are the known functions of DYRK1A/B in primary cells?

DYRK1A/B are serine/threonine kinases that play crucial roles in various cellular processes. In primary cells, DYRK1A is involved in:

  • Cell Cycle Regulation: DYRK1A can influence the transition from quiescence (G0) to the active cell cycle (G1) by phosphorylating proteins like cyclin D1.[3]

  • Neuronal Development: It is critical for proper brain development and has been implicated in neurodegenerative diseases.[2][3]

  • Signal Transduction: DYRK1A can modulate several signaling pathways, including the JNK and mTOR pathways.[4][5]

Inhibition of these functions by this compound in primary cells could lead to a range of effects, from altered proliferation rates to apoptosis, depending on the cell type and its dependence on DYRK1A/B signaling.

Q3: What is a recommended starting concentration for this compound in primary cell experiments?

A good starting point for determining the optimal concentration of a novel inhibitor is to perform a dose-response curve. Based on its low nanomolar IC50 values against the purified enzymes, a broad range of concentrations should be tested, for example, from 1 nM to 10 µM. It is crucial to include a vehicle-only control (e.g., DMSO) at the same final concentration used for the highest dose of this compound.

Q4: How can I assess the cytotoxicity of this compound in my primary cells?

Several methods can be used to assess cytotoxicity. Common assays include:

  • Membrane Integrity Assays: These assays, such as those using propidium iodide or other DNA-binding dyes, measure the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[6][7]

  • Metabolic Assays: Assays like MTT, MTS, or resazurin measure the metabolic activity of the cells, which is often correlated with cell viability.

  • Apoptosis Assays: Specific markers of apoptosis, such as caspase-3/7 activation, can be measured to determine if the inhibitor is inducing programmed cell death.[8]

It is recommended to use at least two different methods to confirm your results.

Q5: What are the potential off-target effects of this compound?

While this compound is reported to be a selective DYRK1A/B inhibitor, all kinase inhibitors have the potential for off-target effects.[1] Known off-target effects for some DYRK1A/B inhibitors include activity against other members of the CMGC kinase family, such as CDKs and GSK3β. It is important to be aware of these possibilities and, if necessary, use complementary approaches like siRNA-mediated knockdown of DYRK1A/B to confirm that the observed phenotype is on-target.

Troubleshooting Guides

Unexpectedly High Cytotoxicity
Potential Cause Recommended Solution
Concentration too high Perform a dose-response experiment with a wider range of concentrations, including lower nanomolar ranges.
Solvent toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your primary cells (typically <0.1%).
Primary cells are highly sensitive Reduce the incubation time with this compound. Primary cells can be more sensitive than immortalized cell lines.[9][10]
Compound instability Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Lack of a Clear Dose-Response
Potential Cause Recommended Solution
Concentration range is not optimal Test a broader range of concentrations, both higher and lower than initially tested.
Insolubility of the compound Visually inspect the media for any precipitation of the compound at higher concentrations. Consider using a different solvent or a lower final concentration.
Cell seeding density is not optimal Ensure a consistent and optimal cell seeding density for your assay. Overly confluent or sparse cultures can respond differently.[9]
Assay incubation time is too short or too long Optimize the incubation time for your specific primary cell type and assay.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using a Live/Dead Fluorescence Assay

This protocol is a general guideline and should be optimized for your specific primary cell type.

  • Cell Plating:

    • Plate your primary cells in a 96-well, black, clear-bottom plate at a predetermined optimal seeding density.

    • Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentration).

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared working solutions of this compound to the corresponding wells. Include vehicle-only and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining and Imaging:

    • Prepare a staining solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or SYTOX Green) in a suitable buffer (e.g., PBS).

    • Remove the treatment medium and wash the cells gently with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

    • Image the plate using a fluorescence microscope or a plate reader with appropriate filter sets.

  • Data Analysis:

    • Quantify the number of live (green) and dead (red) cells in each well.

    • Calculate the percentage of cytotoxicity for each concentration relative to the controls.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Data Presentation

Known Properties of this compound
PropertyValueReference
Target DYRK1A / DYRK1B[1]
IC50 (DYRK1A) 3 nM[1]
IC50 (DYRK1B) 5 nM[1]
Molecular Weight 486.43 g/mol [11]
Example Dose-Response Data for Cytotoxicity Assay

This table is a template for you to populate with your experimental data.

This compound Concentration (nM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.5
18.1 ± 2.1
1015.7 ± 3.4
10048.9 ± 5.6
100085.3 ± 4.2
1000098.6 ± 0.9

Visualizations

DYRK1A_Signaling_Pathway cluster_upstream Upstream Signals cluster_core DYRK1A/B Core Pathway cluster_downstream Cellular Outcomes Growth_Factors Growth Factors, Stress Signals DYRK1A_B DYRK1A/B (Active) Growth_Factors->DYRK1A_B Activates Phosphorylation Phosphorylation DYRK1A_B->Phosphorylation JH_Xvii_10 This compound JH_Xvii_10->DYRK1A_B Inhibits Substrates Downstream Substrates (e.g., Cyclin D1, NFAT, Tau) Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Apoptosis Apoptosis Substrates->Apoptosis Differentiation Differentiation Substrates->Differentiation Phosphorylation->Substrates

Caption: Simplified DYRK1A/B signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start: Primary Cell Culture Plating Plate Cells in 96-well Plate Start->Plating Incubation1 Incubate 24h (Adherence & Recovery) Plating->Incubation1 Treatment Treat with this compound Dose-Response Incubation1->Treatment Incubation2 Incubate for Treatment Duration (e.g., 24-72h) Treatment->Incubation2 Staining Stain with Live/Dead Dyes Incubation2->Staining Imaging Fluorescence Microscopy/Plate Reader Staining->Imaging Analysis Quantify Cytotoxicity & Determine IC50 Imaging->Analysis End End: Results Analysis->End

Caption: Experimental workflow for assessing this compound cytotoxicity in primary cells.

References

Validation & Comparative

Comparative Analysis of JH-Xvii-10 and its Analog JH-XIV-68-3 as Potent DYRK1A/B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel macrocyclic DYRK1A/B inhibitor, JH-Xvii-10, and its direct analog, JH-XIV-68-3. This guide includes a summary of their biological activity, detailed experimental protocols for key assays, and a visualization of their developmental logic and mechanism of action.

This compound is a potent, selective, and orally active inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B).[1] It was developed as a derivative of the initial lead inhibitor, JH-XIV-68-3, to improve metabolic stability.[2] Both compounds have demonstrated significant anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1][2]

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro potency of this compound and its analog JH-XIV-68-3 against their primary targets, DYRK1A and DYRK1B.

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)
This compound35
JH-XIV-68-31319

Data sourced from Powell et al., 2022.[2]

Key Findings from Preclinical Studies

This compound exhibits enhanced potency compared to its parent analog, JH-XIV-68-3, with approximately a 4.3-fold and 3.8-fold increase in inhibitory activity against DYRK1A and DYRK1B, respectively. The introduction of a fluorine atom in this compound at the 2-position of the azaindole was a strategic modification to block the molecule's vulnerability to aldehyde oxidase (AO) activity, thereby improving its metabolic stability.[2]

In cellular assays, both compounds were tested in the HNSCC cell lines CAL27 and FaDu, where they showed a significant decrease in cell proliferation.[2] Specifically, this compound at a concentration of 10 μM for 72 hours decreased cell proliferation by approximately 45% in CAL27 cells and 40% in FaDu cells.[1] Furthermore, treatment with this compound at 1 and 10 μM concentrations for 24 hours induced apoptosis in CAL27 cells, as evidenced by an increase in the pro-apoptotic marker cleaved PARP and a decrease in the anti-apoptotic protein BCL-xL.[1]

Pharmacokinetic studies in C57Bl/6 male mice revealed that this compound has an oral bioavailability of 12% when administered at 10 mg/kg orally and 2 mg/kg intravenously.[1]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of the compounds against DYRK1A and DYRK1B was determined using a biochemical kinase assay. The specific protocol is not detailed in the provided search results, but a general methodology for such an assay would involve the following steps:

  • Reagents and Materials: Recombinant human DYRK1A and DYRK1B enzymes, a suitable substrate peptide (e.g., a synthetic peptide with a phosphorylation site for the kinase), ATP (adenosine triphosphate), and a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Assay Procedure:

    • The kinase reaction is typically performed in a multi-well plate format.

    • The compounds (this compound and its analogs) are serially diluted to a range of concentrations.

    • The kinase, substrate, and ATP are incubated with the compounds for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay

The effect of the compounds on the proliferation of HNSCC cell lines (CAL27 and FaDu) was assessed. A standard method for this is the MTT or WST-1 assay:

  • Cell Culture: CAL27 and FaDu cells are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the compounds or a vehicle control for a specified duration (e.g., 72 hours).

  • Assay: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable, metabolically active cells reduce the tetrazolium salt to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Western Blot)

Induction of apoptosis was evaluated by measuring the levels of key apoptotic proteins:

  • Cell Lysis: CAL27 cells are treated with the compounds for a set time (e.g., 24 hours). After treatment, the cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for cleaved PARP and BCL-xL, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein levels.

Mandatory Visualization

G cluster_1 Mechanism of Action JH-XIV-68-3 JH-XIV-68-3 (Lead Compound) This compound This compound (Optimized Analog) JH-XIV-68-3->this compound DYRK1A/B DYRK1A/B This compound->DYRK1A/B Inhibition Downstream_Effectors Downstream Effectors (e.g., proliferation, survival pathways) DYRK1A/B->Downstream_Effectors Phosphorylation Tumor_Growth Tumor_Growth Downstream_Effectors->Tumor_Growth Promotes

Caption: Development of this compound and its inhibitory action on the DYRK1A/B signaling pathway.

References

Comparative Guide to the Mechanism of Action of JH-Xvii-10, a Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A/B (DYRK1A/B) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JH-Xvii-10 with other known DYRK1A/B inhibitors, focusing on its mechanism of action, performance data, and relevant experimental protocols.

Introduction to this compound

This compound is a potent and selective, macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[2] Its dysregulation has been implicated in several diseases, including neurological disorders and various cancers. This compound has demonstrated anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines and exhibits improved metabolic stability compared to earlier inhibitors.[1]

Mechanism of Action: DYRK1A/B Inhibition

This compound exerts its biological effects by inhibiting the kinase activity of DYRK1A and its close homolog DYRK1B. DYRK1A is a member of the CMGC group of kinases and is involved in a complex signaling network that regulates transcription, cell cycle progression, and other fundamental cellular processes.

By inhibiting DYRK1A, this compound can modulate the phosphorylation of various downstream substrates, thereby interfering with these signaling pathways. For instance, DYRK1A is known to phosphorylate and regulate the activity of transcription factors such as those in the NFAT (Nuclear Factor of Activated T-cells) family, and cell cycle regulators like Cyclin D1.[3] Inhibition of DYRK1A can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on its activity.

Below is a diagram illustrating the central role of DYRK1A in cellular signaling pathways and the point of intervention for inhibitors like this compound.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor DYRK1A_inactive Inactive DYRK1A Receptor->DYRK1A_inactive Activates DYRK1A_active Active DYRK1A DYRK1A_inactive->DYRK1A_active Autophosphorylation JNK_pathway JNK Signaling Pathway DYRK1A_active->JNK_pathway Activates NFAT_p Phosphorylated NFAT (Inactive) DYRK1A_active->NFAT_p Phosphorylates CyclinD1 Cyclin D1 DYRK1A_active->CyclinD1 Phosphorylates for degradation Gene_Expression Gene Expression (Proliferation, Survival) JNK_pathway->Gene_Expression Regulates NFAT_active Active NFAT NFAT_p->NFAT_active Dephosphorylation (Inhibited by DYRK1A) Cell_Cycle Cell Cycle Progression CyclinD1->Cell_Cycle Inhibitor This compound Inhibitor->DYRK1A_active NFAT_active->Gene_Expression ADP_Glo_Workflow start Start reagent_prep 1. Prepare Reagents (Inhibitor, Enzyme, Substrate, ATP, ADP-Glo™ Reagents) start->reagent_prep kinase_reaction 2. Set up Kinase Reaction in 384-well plate reagent_prep->kinase_reaction incubation1 3. Incubate at RT (e.g., 60 min) kinase_reaction->incubation1 add_adpglo 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->add_adpglo incubation2 5. Incubate at RT (40 min) add_adpglo->incubation2 add_detection 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation2->add_detection incubation3 7. Incubate at RT (30-60 min) add_detection->incubation3 read_plate 8. Measure Luminescence incubation3->read_plate analyze_data 9. Analyze Data (Plot dose-response curve, determine IC50) read_plate->analyze_data end End analyze_data->end Inhibitor_Selection_Logic goal Optimal DYRK1A/B Inhibitor efficacy In Vitro & In Vivo Efficacy goal->efficacy safety Acceptable Safety Profile goal->safety potency High Potency (Low IC50) potency->goal selectivity High Selectivity (Minimal off-target effects) selectivity->goal cell_permeability Good Cell Permeability cell_permeability->goal pk_properties Favorable Pharmacokinetics (e.g., metabolic stability, bioavailability) pk_properties->goal therapeutic_application Therapeutic Application efficacy->therapeutic_application safety->therapeutic_application

References

Comparative Guide to the Reproducibility and Inter-Assay Validation of the DYRK1A/B Inhibitor JH-Xvii-10

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the DYRK1A/B inhibitor, JH-Xvii-10, focusing on its reproducibility and inter-assay validation. The information is intended for researchers, scientists, and drug development professionals working with kinase inhibitors.

Introduction to this compound

This compound is a potent and selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. It has demonstrated anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines. The selectivity and potency of macrocyclic kinase inhibitors are of significant interest in drug discovery due to their potential for improved pharmacodynamic and pharmacokinetic properties.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and comparable DYRK1A inhibitors.

Table 1: In Vitro Potency of Selected DYRK1A Inhibitors

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)Reference
This compound 3 5 [1]
Harmine33166[2]
GNF4877616 (GSK3β)[3][4]

Table 2: Kinase Selectivity Profile of this compound (at 1 µM)

KinaseIC50 (nM)
JNK11130
JNK21100
JNK3>10,000
FAK90
RSK182
RSK280
RSK361

Data from MedchemExpress, based on the findings of Powell CE, et al.[1]

Table 3: Cellular Activity of this compound

Cell LineAssayConcentrationEffect
CAL27Proliferation10 µM (72h)~45% decrease
FaDuProliferation10 µM (72h)~40% decrease
CAL27Apoptosis1, 10 µM (24h)Induction of apoptosis

Data from MedchemExpress, based on the findings of Powell CE, et al.[1]

Inter-Assay Validation and Reproducibility

While specific intra- and inter-assay coefficients of variability (CVs) for this compound are not publicly available, the reproducibility of assays used to characterize DYRK1A inhibitors can be inferred from established validation parameters for similar assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

A commonly used platform for kinase inhibitor screening is the TR-FRET-based LanthaScreen™ Eu Kinase Binding Assay. Validation of a DYRK1A TR-FRET assay for high-throughput screening has reported a Z'-factor between 0.7 and 0.8 . A Z'-factor above 0.5 is indicative of a robust and reproducible assay. General guidelines for immunoassays suggest that inter-assay CVs of less than 15% and intra-assay CVs of less than 10% are generally acceptable.[5][6]

High-Performance Liquid Chromatography (HPLC)-Based Assays:

HPLC-based methods for measuring DYRK1A activity have been described as simple, sensitive, and specific. The reliability of this approach has been confirmed using known DYRK1A inhibitors. For HPLC-based bioanalytical methods, regulatory guidelines generally consider a method to be accurate and precise if the CV is within 15%.[1][7]

Experimental Protocols

Detailed below are representative protocols for biochemical and cellular assays that can be used to evaluate this compound.

Biochemical Assay: DYRK1A TR-FRET Kinase Inhibition Assay

This protocol is adapted from a validated high-throughput screening assay for DYRK1A inhibitors.[8][9]

Materials:

  • DYRK1A-GST protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • This compound and other test compounds

  • 384-well low volume black round bottom polystyrene non-binding surface microplates

Procedure:

  • Prepare a 3x assay solution containing 15 nM DYRK1A-GST, 6 nM Eu-anti-GST antibody, and 54 nM Tracer 236 in Kinase Buffer A.

  • Dispense 7.5 µL of the 3x assay solution into each well of the 384-well plate.

  • Add 50 nL of test compounds (e.g., in a 10-point dose-response) or DMSO (as a control) to the appropriate wells.

  • Centrifuge the plates briefly and incubate for 60 minutes at room temperature in the dark.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition relative to DMSO controls. IC50 values are then calculated from the dose-response curves.

Cellular Assay: Cell Proliferation (MTS Assay)

Materials:

  • HNSCC cell lines (e.g., CAL27, FaDu)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and/or other inhibitors) or DMSO as a vehicle control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Visualizations

DYRK1A_Signaling_Pathway cluster_0 DYRK1A-mediated Signaling cluster_1 Inhibition by this compound DYRK1A DYRK1A NFAT NFAT (inactive) DYRK1A->NFAT phosphorylates & promotes nuclear export Gene_Expression Gene Expression (e.g., proliferation, differentiation) NFAT->Gene_Expression NFAT_P NFAT-P (inactive, cytoplasmic) NFAT_P->NFAT activation & nuclear translocation Calcineurin Calcineurin Calcineurin->NFAT_P dephosphorylates Ca_Signal ↑ Intracellular Ca²⁺ Ca_Signal->Calcineurin activates JH_Xvii_10 This compound JH_Xvii_10->DYRK1A inhibits

Caption: Signaling pathway of DYRK1A and its inhibition by this compound.

TR_FRET_Workflow cluster_0 Biochemical Assay Workflow plate 384-well Plate reagents Dispense 3x Assay Mix (DYRK1A, Ab, Tracer) plate->reagents compound Add this compound or DMSO reagents->compound incubation Incubate 60 min at RT compound->incubation read Read TR-FRET Signal incubation->read analysis Data Analysis (% Inhibition, IC50) read->analysis Comparison_Logic cluster_0 Comparative Evaluation JH This compound Biochemical Biochemical Potency (IC50) JH->Biochemical Cellular Cellular Activity (Proliferation) JH->Cellular Harmine Harmine Harmine->Biochemical GNF GNF4877 GNF->Biochemical Reproducibility Assay Reproducibility (Z', CV%) Biochemical->Reproducibility Cellular->Reproducibility

References

JH-Xvii-10: A Comparative Analysis of a Novel DYRK1A/B Inhibitor Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the DYRK1A/B inhibitor, JH-Xvii-10, with other known inhibitors, supported by experimental data. The information is presented to facilitate an objective assessment of its therapeutic potential.

This compound has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B, with biochemical IC50 values of 3 nM and 5 nM, respectively[1][2][3]. These kinases are implicated in various cellular processes, including cell cycle regulation, and are considered therapeutic targets in several cancers. This guide details the activity of this compound in different cancer cell lines, offering a comparative perspective with other DYRK1A inhibitors like harmine and CX-4945.

Quantitative Analysis of Inhibitor Activity

The anti-proliferative effects of this compound have been evaluated in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. In comparison with other inhibitors, this compound demonstrates significant activity. The following table summarizes the available data on the percentage of cell proliferation inhibition at a concentration of 10 μM after 72 hours of treatment.

InhibitorCell LineCancer Type% Cell Proliferation Inhibition (at 10µM)
This compound CAL27HNSCC~45%[1][4]
FaDuHNSCC~40%[1][4]
Harmine CAL27HNSCC~45%[4]
FaDuHNSCCNo inhibition[4]
CX-4945 CAL27HNSCC~80%[4]
FaDuHNSCC~75%[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the inhibition of DYRK1A/B kinases. This intervention disrupts the downstream signaling cascade that regulates cell cycle progression. A key aspect of this regulation involves the phosphorylation of proteins such as Cyclin D1 and p27.

DYRK1A_Signaling_Pathway JH_Xvii_10 This compound DYRK1A_B DYRK1A/B JH_Xvii_10->DYRK1A_B inhibits CyclinD1 Cyclin D1 DYRK1A_B->CyclinD1 phosphorylates (destabilizes) p27 p27 DYRK1A_B->p27 phosphorylates (stabilizes) CellCycle Cell Cycle Progression CyclinD1->CellCycle promotes p27->CellCycle inhibits

Caption: DYRK1A/B Signaling Pathway Inhibition by this compound.

To assess the efficacy of this compound and compare it with other inhibitors, a standardized experimental workflow is employed. This typically involves cell culture, treatment with the inhibitors, and subsequent analysis of cell viability and protein expression.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis CellLines Cancer Cell Lines (e.g., CAL27, FaDu) Inhibitors This compound Alternatives (Harmine, CX-4945) CellLines->Inhibitors Treat MTT Cell Viability Assay (MTT) Inhibitors->MTT Assess WB Western Blot Inhibitors->WB Analyze Protein Expression

Caption: Workflow for Comparing DYRK1A/B Inhibitor Activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key assays used to evaluate the activity of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., CAL27, FaDu)

  • Complete culture medium

  • This compound and other inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and other inhibitors in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as DYRK1A, Cyclin D1, and p27.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DYRK1A, anti-Cyclin D1, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

References

A Comparative Guide to the Therapeutic Potential of JH-Xvii-10, a Novel DYRK1A/B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JH-Xvii-10, a potent and selective dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) inhibitor, with other relevant compounds. The information is intended to facilitate an objective evaluation of its therapeutic potential, particularly in the context of head and neck squamous cell carcinoma (HNSCC).

Executive Summary

This compound is a macrocyclic inhibitor of DYRK1A and DYRK1B with high potency. Preclinical studies have demonstrated its anti-tumor efficacy in HNSCC cell lines, suggesting its potential as a novel therapeutic agent. A key feature of this compound is its improved metabolic stability, having been specifically designed to overcome the rapid aldehyde oxidase-mediated metabolism that affects similar compounds. This guide presents a comparative analysis of this compound's inhibitory activity and its effects on cancer cell proliferation alongside other known DYRK1A inhibitors.

Data Presentation: Comparative Inhibitory Activity and Anti-proliferative Effects

The following tables summarize the available quantitative data for this compound and comparable DYRK1A/B inhibitors.

CompoundTarget(s)IC50 (nM)Cell LineEffect on ProliferationReference
This compound DYRK1A/B 3 (DYRK1A), 5 (DYRK1B) HNSCCDecrease [1]
HarmineDYRK1A180HNSCCDecrease[2]
CX-4945Casein Kinase 2 (CK2), with off-target effects on DYRK1ANot specified for DYRK1AHNSCCSignificant Decrease[1]
VER-239353DYRK1A/B7 (DYRK1A), 2.4 (DYRK1B)Not specifiedNot specified[3]
AZ191DYRK1B (with selectivity over DYRK1A)88 (DYRK1A), 17 (DYRK1B)Not specifiedNot specified[4]

Experimental Protocols

DYRK1A/B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against DYRK1A/B, based on the ADP-Glo™ Kinase Assay principle.[1][5][6]

Objective: To quantify the enzymatic activity of DYRK1A/B in the presence of an inhibitor by measuring the amount of ADP produced.

Materials:

  • Recombinant human DYRK1A or DYRK1B enzyme

  • DYRKtide substrate (or other suitable substrate)

  • ATP

  • Kinase reaction buffer

  • Test compounds (e.g., this compound) and controls

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase reaction buffer, the DYRK1A or DYRK1B enzyme, and the substrate.

    • Add the test compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding a specific concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or 3H-Thymidine Incorporation)

This protocol provides a general framework for assessing the effect of this compound and other inhibitors on the proliferation of HNSCC cells.[7][8]

Objective: To determine the effect of DYRK1A/B inhibitors on the viability and proliferation of cancer cells.

Materials:

  • HNSCC cell lines (e.g., CAL 27, FaDu)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound) and controls

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or [3H]-Thymidine

  • Solubilization buffer (for MTT) or scintillation fluid (for 3H-Thymidine)

  • Microplate reader or scintillation counter

Procedure:

  • Cell Seeding:

    • Seed the HNSCC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds or vehicle control.

    • Incubate the plates for a specified duration (e.g., 72 hours).

  • Proliferation Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals. Add a solubilization buffer to dissolve the crystals and measure the absorbance at a specific wavelength.

    • For 3H-Thymidine Incorporation Assay: Pulse the cells with [3H]-Thymidine for a few hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor AKT AKT Receptor->AKT Activates DYRK1A DYRK1A FOXO3A FOXO3A DYRK1A->FOXO3A Phosphorylates (Inhibits) Cell_Cycle_Proteins Cell Cycle Progression Proteins DYRK1A->Cell_Cycle_Proteins Regulates DNA_Damage_Response DNA Damage Response DYRK1A->DNA_Damage_Response Modulates AKT->FOXO3A Inhibits Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Promotes Proliferation & Survival Genes FOXO3A->Transcription Promotes Apoptosis & Cell Cycle Arrest Genes Apoptosis_Proteins Pro-apoptotic Proteins JH_Xvii_10 This compound JH_Xvii_10->DYRK1A Inhibits

Caption: Conceptual diagram of the DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay DYRK1A/B Kinase Assay (e.g., ADP-Glo) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis IC50 Determination Cell_Culture HNSCC Cell Culture (e.g., CAL 27, FaDu) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Proliferation_Assay->Data_Analysis GI50 Determination Apoptosis_Assay->Data_Analysis Quantification of Apoptosis Xenograft_Model HNSCC Xenograft Model (Mice) Treatment Treatment with This compound Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis Tumor Growth Inhibition Start Start Start->Kinase_Assay Start->Cell_Culture Start->Xenograft_Model

Caption: General experimental workflow for evaluating the therapeutic potential of DYRK1A/B inhibitors.

References

JH-Xvii-10: A Preclinical Challenger to the Standard of Care in Head and Neck Squamous Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational DYRK1A/B inhibitor, JH-Xvii-10, against current standard-of-care treatments for Head and Neck Squamous Cell Carcinoma (HNSCC). The information presented is based on available preclinical data for this compound and established clinical data for standard therapies. It is important to note that no direct head-to-head clinical trials have been conducted.

Overview of this compound

This compound is a potent and selective macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1] Preclinical studies have demonstrated its anti-tumor efficacy in HNSCC cell lines.[1][2] Its mechanism of action centers on the inhibition of DYRK1A/B, which are involved in regulating the cell cycle and have been implicated in the proliferation and survival of cancer cells.

Current Standard-of-Care for HNSCC

The treatment landscape for HNSCC is multi-modal and depends on the stage and location of the tumor. Standard-of-care therapies include:

  • Surgery: The primary treatment for resectable tumors.

  • Radiation Therapy: Used as a primary treatment or adjuvantly after surgery.

  • Chemotherapy: Platinum-based agents, such as cisplatin, are a cornerstone of treatment, often used in combination with radiation (chemoradiation).

  • Targeted Therapy: EGFR inhibitors like cetuximab are used in certain patient populations.

  • Immunotherapy: Immune checkpoint inhibitors, particularly PD-1 inhibitors like pembrolizumab, have become a first-line treatment for recurrent or metastatic HNSCC.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and standard-of-care treatments. It is crucial to interpret this data with caution as it is derived from different study types (preclinical vs. clinical) and methodologies.

Table 1: Preclinical Efficacy of this compound in HNSCC Cell Lines

CompoundTargetHNSCC Cell LineParameterValueSource
This compoundDYRK1A-IC503 nM[2]
This compoundDYRK1B-IC505 nM[2]
This compoundCell ProliferationCAL27% Decrease at 10 µM (72h)~45%[2]
This compoundCell ProliferationFaDu% Decrease at 10 µM (72h)~40%[2]

Table 2: Preclinical Efficacy of Cisplatin in HNSCC Cell Lines

CompoundHNSCC Cell LineParameterValue (µM)Source
CisplatinFaDuIC50 (24h)11.25[3]
CisplatinPE/CA-PJ49IC50 (24h)10.55[3]

Note: IC50 values for cisplatin can vary significantly between different HNSCC cell lines and experimental conditions.

Table 3: Clinical Efficacy of Pembrolizumab in Locally Advanced HNSCC (KEYNOTE-689 Trial)

Treatment ArmPopulationParameter36-Month RateHazard Ratio (HR)Source
Pembrolizumab + Standard of CareCPS ≥ 10Event-Free Survival60%0.66
Standard of Care AloneCPS ≥ 10Event-Free Survival46%-
Pembrolizumab + Standard of CareCPS ≥ 1Event-Free Survival58%0.70
Standard of Care AloneCPS ≥ 1Event-Free Survival45%-
Pembrolizumab + Standard of CareAll ParticipantsEvent-Free Survival58%0.73
Standard of Care AloneAll ParticipantsEvent-Free Survival46%-

CPS: Combined Positive Score, a biomarker for PD-L1 expression.

Signaling Pathways and Experimental Workflows

DYRK1A/B Signaling Pathway in Cancer

DYRK1A and DYRK1B are kinases that phosphorylate a variety of downstream substrates involved in cell cycle progression, proliferation, and apoptosis. In cancer, their dysregulation can contribute to tumor growth and survival. Inhibition of DYRK1A/B by this compound is intended to disrupt these pro-tumorigenic signals.

DYRK1A_B_Signaling cluster_input Upstream Signals cluster_receptor Receptor Tyrosine Kinases cluster_pathway DYRK1A/B Pathway cluster_output Cellular Outcomes Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK DYRK1A_B DYRK1A/B RTK->DYRK1A_B Activates CyclinD1 Cyclin D1 DYRK1A_B->CyclinD1 Phosphorylates (destabilizes) p27 p27 DYRK1A_B->p27 Phosphorylates (stabilizes) DREAM_Complex DREAM Complex DYRK1A_B->DREAM_Complex Regulates NFAT NFAT DYRK1A_B->NFAT Phosphorylates (inactivates) STAT3 STAT3 DYRK1A_B->STAT3 Phosphorylates (activates) Cell_Cycle_Progression Cell Cycle Progression CyclinD1->Cell_Cycle_Progression p27->Cell_Cycle_Progression DREAM_Complex->Cell_Cycle_Progression Proliferation Proliferation STAT3->Proliferation Apoptosis Apoptosis Inhibition STAT3->Apoptosis JH_Xvii_10 This compound JH_Xvii_10->DYRK1A_B Inhibits Experimental_Workflow Start Start: Select HNSCC Cell Lines Treatment Treat cells with This compound or Standard of Care Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., PARP cleavage) Treatment->Apoptosis_Assay Colony_Formation Colony Formation Assay Treatment->Colony_Formation Western_Blot Western Blot Analysis (Downstream Targets) Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Colony_Formation->Data_Analysis Western_Blot->Data_Analysis End End: Comparative Efficacy Data_Analysis->End

References

Comparison Guide: Cross-Validation of JH-Xvii-10's Effects with Genetic Methods

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of JH-Xvii-10, a potent DYRK1A/B inhibitor, with genetic methods used to validate its mechanism of action. The cross-validation of data from both pharmacological and genetic approaches is critical for confirming on-target effects and advancing drug development.

Introduction to this compound and the Principle of Cross-Validation

This compound is a highly potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B, with a reported IC50 of 3 nM.[1] It has demonstrated anti-tumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, making it a promising chemical probe and therapeutic candidate.[1]

Pharmacological inhibitors, while powerful, can suffer from off-target effects. Therefore, it is essential to validate that the observed phenotype is a direct result of modulating the intended target. Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown, provide a highly specific orthogonal approach to confirm the on-target activity of a pharmacological agent. By comparing the cellular and molecular phenotypes induced by this compound to those induced by the genetic perturbation of DYRK1A, researchers can gain high confidence in the inhibitor's mechanism of action.

G Figure 1. Cross-Validation Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Phenotypic Readout JHX This compound (DYRK1A/B Inhibitor) Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) JHX->Phenotype Inhibition of DYRK1A Protein CRISPR CRISPR/Cas9 Knockout of DYRK1A Gene CRISPR->Phenotype Ablation of DYRK1A Protein siRNA siRNA/shRNA Knockdown of DYRK1A mRNA siRNA->Phenotype Reduction of DYRK1A Protein

Figure 1. Cross-Validation Workflow. Comparing phenotypes from a chemical probe and genetic tools.

The DYRK1A Signaling Pathway

DYRK1A is a kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis. It acts by phosphorylating a wide range of substrates, such as transcription factors and other signaling proteins. In the context of cancer, DYRK1A has been implicated in promoting cell proliferation and survival. Inhibition of DYRK1A is therefore a rational strategy for anti-cancer therapy.

// Nodes JHX [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; DYRK1A [label="DYRK1A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Downstream Substrate\n(e.g., NFAT, Cyclin D1)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Genetic [label="Genetic Perturbation\n(CRISPR/siRNA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Edges JHX -> DYRK1A [label="Inhibits", arrowhead=tee, color="#EA4335"]; Genetic -> DYRK1A [label="Inhibits", arrowhead=tee, color="#EA4335"]; DYRK1A -> Substrate [label="Phosphorylates &\nActivates", arrowhead=normal, color="#4285F4"]; Substrate -> Proliferation [label="Promotes", arrowhead=normal, color="#FBBC05"];

label="Figure 2. Simplified DYRK1A Signaling Pathway"; labelloc="b"; fontsize=12; } enddot

Figure 2. Simplified DYRK1A Signaling Pathway. Inhibition points for this compound and genetic methods.

Comparative Data: Pharmacological vs. Genetic Inhibition

The following table summarizes the expected comparative outcomes when treating HNSCC cells with this compound versus utilizing genetic methods to ablate DYRK1A expression. The quantitative data presented are hypothetical and serve as a template for expected experimental results.

ParameterMethodExpected OutcomeRationale
Target Engagement This compound (100 nM) >90% reduction in p-SubstrateDirect enzymatic inhibition of DYRK1A.
CRISPR KO of DYRK1A >95% reduction in total DYRK1A proteinPermanent disruption of the DYRK1A gene.
siRNA for DYRK1A 70-90% reduction in DYRK1A mRNA/proteinTransient degradation of DYRK1A mRNA.
Cell Viability This compound (100 nM) ~50% decrease at 72hInhibition of pro-survival signaling.
CRISPR KO of DYRK1A ~55% decrease at 72hPhenocopies pharmacological inhibition.
Alternative Inhibitor (e.g., Harmine) ~40% decrease at 72hMay have different potency or off-target profile.
Apoptosis (Caspase-3/7 Activity) This compound (100 nM) ~3-fold increase vs. controlInduction of programmed cell death.
CRISPR KO of DYRK1A ~3.5-fold increase vs. controlConfirms apoptosis is an on-target effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-validation studies.

  • gRNA Design and Cloning:

    • Design two to three unique guide RNAs (gRNAs) targeting early exons of the human DYRK1A gene using a validated online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary gRNA oligonucleotides.

    • Clone annealed oligos into a Cas9-expressing vector (e.g., lentiCRISPRv2), which also contains a selection marker like puromycin resistance.

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA/Cas9 plasmid, and packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.

    • Harvest viral supernatant at 48 and 72 hours post-transfection and filter through a 0.45 µm filter.

    • Transduce target HNSCC cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection and Validation:

    • At 48 hours post-transduction, select for successfully transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

    • Expand the resistant cell population.

    • Validate DYRK1A knockout by Western Blot analysis to confirm the absence of DYRK1A protein. A fraction of the cell population can also be subjected to genomic DNA sequencing to confirm indel mutations at the target site.

  • Cell Lysis:

    • Culture control and DYRK1A knockout HNSCC cells to ~80% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against DYRK1A (e.g., Rabbit anti-DYRK1A, 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., Mouse anti-GAPDH, 1:5000 dilution).

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Comparison with Alternatives

This compound represents a specific chemical scaffold for DYRK1A inhibition. It is important to compare its performance with other known inhibitors to understand its relative advantages.

CompoundTarget(s)Reported IC50Key Characteristics
This compound DYRK1A/B 3 nM High potency and selectivity; demonstrated anti-tumor efficacy in HNSCC models.[1]
Harmine DYRK1A, MAO-A~30-90 nMNatural β-carboline alkaloid; less selective than newer synthetic inhibitors.
EHT 5372 DYRK1A/B~15 nMPotent inhibitor, but may have different cell permeability or metabolic stability profiles.
Leucettine L41 DYRKs, CLKs~10-20 nMBroad-spectrum kinase inhibitor, useful for probing pathways but less specific.

Conclusion

The validation of a pharmacological agent's on-target effects is a cornerstone of rigorous drug development. The data and protocols presented in this guide illustrate a robust framework for the cross-validation of the DYRK1A/B inhibitor this compound. By demonstrating that the genetic ablation of DYRK1A phenocopies the effects of this compound, researchers can establish a high degree of confidence that the compound's anti-proliferative and pro-apoptotic effects in HNSCC cells are mediated through its intended target. This integrated approach, combining potent chemical probes with precise genetic tools, is indispensable for validating novel therapeutic targets and advancing promising molecules toward clinical application.

References

Assessing the Specificity of JH-Xvii-10's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological specificity of JH-Xvii-10, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). Its performance is evaluated against other known DYRK1A/B inhibitors, supported by available experimental data. This document is intended to aid researchers in selecting the most appropriate chemical probe for their studies and to provide a framework for interpreting experimental results.

Executive Summary

This compound is a highly potent inhibitor of DYRK1A and DYRK1B with IC50 values in the low nanomolar range.[1] Available data indicates a degree of selectivity for DYRK1A/B over some other kinases, but a comprehensive kinome-wide screen is not publicly available. This guide compares the specificity of this compound with that of other commonly used DYRK1A inhibitors, Harmine and 5-iodotubercidin (5-IT), based on published inhibition data. While this compound shows promise as a selective tool compound, careful consideration of its off-target profile is crucial for the accurate interpretation of experimental findings.

Data Presentation: Comparative Inhibitor Specificity

The following tables summarize the known inhibitory activities of this compound and its alternatives against their primary targets and a selection of off-targets. It is important to note that the data has been compiled from different sources and experimental conditions may vary.

Table 1: Potency against Primary Targets (DYRK1A/B)

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)Reference
This compound 3 5 [1]
Harmine~25-100~100-500[2][3]
5-iodotubercidin (5-IT)~100Not widely reported[2][4][5]

Table 2: Off-Target Activity Profile

CompoundOff-Target KinaseIC50 / % Inhibition @ 1µMReference
This compound JNK11130 nM[1]
JNK21100 nM[1]
FAK90 nM[1]
RSK182 nM[1]
RSK280 nM[1]
RSK361 nM[1]
HarmineMAO-AHigh Affinity[2]
GSK3βModerate Inhibition[6]
CDK familyModerate Inhibition[7]
Haspin>50% Inhibition @ 1µM[2]
CLK1/4>50% Inhibition @ 1µM[2]
5-iodotubercidin (5-IT)CLK familyPotent Inhibition[4][5]
Adenosine KinasePotent Inhibition[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are protocols for common kinase inhibition assays used to assess inhibitor specificity.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[8][9]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (e.g., this compound)

  • ATP

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, its substrate, and ATP in the kinase reaction buffer.

    • Add the test compound at various concentrations to the wells of the plate.

    • Initiate the reaction by adding the kinase reaction mix to the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ATP concentration.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of ADP produced, and thus the kinase activity, is determined by comparing the luminescence of the test wells to a standard curve.

LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay is a fluorescence-based method for measuring kinase activity.[10][11]

Materials:

  • LanthaScreen™ Tb-labeled anti-phospho-substrate antibody

  • Fluorescein-labeled substrate

  • Kinase of interest

  • Test compounds

  • ATP

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Low-volume 384-well plates

Protocol:

  • Kinase Reaction:

    • Prepare a solution of the fluorescein-labeled substrate and ATP in the reaction buffer.

    • Add the test compound at various concentrations to the wells of the plate.

    • Add the kinase to each well to start the reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Prepare a solution of the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add this solution to each well to stop the kinase reaction and to allow the antibody to bind to the phosphorylated substrate.

    • Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor terbium and the acceptor fluorescein).

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated, which is proportional to the amount of phosphorylated substrate.

Mandatory Visualization

Signaling Pathway of DYRK1A

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Substrates Autophosphorylation Autophosphorylation DYRK1A DYRK1A Autophosphorylation->DYRK1A Activates NFAT NFAT DYRK1A->NFAT Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates GLI1 GLI1 DYRK1A->GLI1 Phosphorylates Other_Substrates ... DYRK1A->Other_Substrates This compound This compound This compound->DYRK1A Inhibits

Caption: Simplified signaling pathway of DYRK1A and its inhibition by this compound.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction & Add Detection Reagents Incubate->Stop_Reaction Measure_Signal Measure Luminescence or TR-FRET Signal Stop_Reaction->Measure_Signal Analyze_Data Data Analysis (IC50 Determination) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for determining kinase inhibitor potency.

Logical Relationship of Inhibitor Specificity Assessment

Specificity_Assessment_Logic Inhibitor Inhibitor Primary_Target_Assay Primary Target Potency Assay (e.g., DYRK1A) Inhibitor->Primary_Target_Assay Kinome_Scan Broad Kinome Selectivity Screen Inhibitor->Kinome_Scan Cellular_Assay Cell-Based Target Engagement Assay Inhibitor->Cellular_Assay Specificity_Profile Comprehensive Specificity Profile Primary_Target_Assay->Specificity_Profile Off_Target_Validation Off-Target Validation Assays Kinome_Scan->Off_Target_Validation Cellular_Assay->Specificity_Profile Off_Target_Validation->Specificity_Profile

Caption: Logical workflow for assessing the specificity of a kinase inhibitor.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Unidentified Laboratory Chemical Waste (Designated JH-Xvii-10)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are a general guideline for the safe handling and disposal of a hypothetical or undocumented laboratory chemical, designated here as JH-Xvii-10. No specific Safety Data Sheet (SDS) or public documentation for a substance with this name was found. Therefore, these procedures are based on established best practices for hazardous waste management in a laboratory setting.[1][2][3][4] Always consult the official Safety Data Sheet (SDS) for a known substance before handling or disposal.

This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in establishing a safe and compliant disposal plan for a new or uncharacterized chemical agent.

I. Initial Hazard Assessment and Waste Identification

The first step in any disposal procedure is to identify the nature of the waste.[1][3] A "waste determination" must be performed to classify the material under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3] This can be based on knowledge of the chemical's composition or through analysis.[3] All chemical waste should be considered hazardous until proven otherwise.[2][3]

Key Principles:

  • A chemical is considered waste when it is no longer intended for use.[2]

  • Never dispose of unknown chemicals down the drain.[2]

  • Label all waste containers with "Hazardous Waste," the full chemical name (or identifier like this compound if name is unknown), date of accumulation, and known hazards (e.g., flammable, corrosive).[2][4]

II. Waste Segregation and Storage

Proper segregation of incompatible wastes is critical to prevent dangerous reactions.[2] Store waste in containers that are compatible with the material they hold and are in good condition, without leaks or cracks.[2][3] Containers must be kept closed except when adding waste.[2][4]

Quantitative Disposal Parameters (Hypothetical for this compound)

The following table outlines hypothetical parameters that would be determined during the waste characterization phase.

ParameterValue (Hypothetical Example)Notes and Safety Precautions
pH of Aqueous Solution 2.5 (Acidic)Indicates corrosive properties. Waste should be segregated from bases, cyanides, and sulfides. Neutralization may be required before disposal.
Flash Point 85°CConsidered non-flammable under standard laboratory conditions. However, avoid storage near heat sources.
Recommended Quenching Agent Sodium Bicarbonate (5% solution)For neutralization of small spills or residual amounts. The reaction may generate gas; ensure adequate ventilation.
Solubility Soluble in water and ethanolDo not dispose of down the drain.[2] Collect in a designated, compatible waste container.
Container Compatibility HDPE, GlassDo not use metal containers if the substance is corrosive.[1] Ensure containers are properly sealed to prevent leaks.
Toxicity Threshold (LC50) 150 mg/kg (Oral, Rat)Considered moderately toxic. Always handle with appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5]
Storage Temperature 15-25°CStore in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[5]

III. Experimental Protocol: Waste Neutralization (Hypothetical Acidic Waste)

This protocol describes a general procedure for neutralizing an acidic chemical waste stream like our hypothetical this compound. This should only be performed by trained personnel in a controlled laboratory environment.

Objective: To safely neutralize acidic chemical waste to a pH between 6.0 and 8.0 before collection by a certified hazardous waste disposal service.

Materials:

  • Acidic waste solution (this compound) in a labeled, compatible container.

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) 1M solution.

  • pH meter or pH indicator strips.

  • Stir plate and magnetic stir bar.

  • Appropriate PPE: chemical-resistant gloves, safety goggles, lab coat.[5]

  • Fume hood.

Procedure:

  • Preparation: Place the container of acidic waste on a stir plate inside a certified chemical fume hood. Add a magnetic stir bar to the container.

  • Initial pH Measurement: Calibrate the pH meter according to the manufacturer's instructions. Carefully measure and record the initial pH of the waste solution.

  • Neutralization:

    • Begin slow, constant stirring of the waste solution.

    • Slowly add the neutralizing agent (e.g., 1M NaOH solution) dropwise to the stirring waste. Caution: The neutralization reaction can be exothermic and may produce gas. Add the neutralizer slowly to control the reaction rate.

  • pH Monitoring: Periodically pause the addition of the neutralizer and measure the pH of the solution.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within the target range of 6.0-8.0.

  • Final Steps: Once neutralized, securely cap the waste container. Update the hazardous waste label to indicate that the contents have been neutralized and record the final pH.

  • Collection: Store the container in a designated hazardous waste accumulation area for pickup by Environmental Health and Safety (EHS) or a licensed disposal company.

IV. Disposal Workflow and Logical Relationships

The proper disposal of any laboratory chemical follows a structured workflow to ensure safety and regulatory compliance. This process begins with the initial identification of the waste and ends with its final, documented disposal.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Pre-Disposal Procedures cluster_2 Phase 3: Final Disposal A 1. Identify Waste (Unused/Expired this compound) B 2. Segregate Waste (Based on Compatibility) A->B C 3. Label Container ('Hazardous Waste', Name, Date) B->C D 4. Store in Satellite Accumulation Area C->D E 5. Characterize Waste (pH, Reactivity, etc.) D->E Waste Full or >6 Months F 6. Neutralize/Treat if Necessary (Follow Protocol) E->F G 7. Update Waste Label (Contents, Final pH) F->G H 8. Transfer to Central Accumulation Area G->H I 9. Schedule Waste Pickup (Contact EHS) H->I J 10. Complete Waste Manifest I->J K 11. Licensed Vendor Disposal J->K

Caption: Workflow for the proper disposal of laboratory chemical waste.

V. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spills: Contain the spill using appropriate absorbent materials.[5] If the substance is acidic, neutralize it with sodium bicarbonate before cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5] Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Always dispose of contaminated cleaning materials as hazardous waste.

References

Essential Safety and Handling Protocols for JH-Xvii-10

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for the handling and disposal of the novel compound JH-Xvii-10. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and mitigate potential hazards. The following protocols are based on established best practices for managing potent chemical agents.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment is mandatory to prevent exposure during the handling of this compound.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Table 1: Recommended Personal Protective Equipment for this compound

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[1][3]Nitrile or neoprene gloves (double-gloving recommended)Lab coat or disposable gownCertified N95 or higher respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash goggles[1][3]Chemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant apron over a lab coatWork in a certified chemical fume hood
In Vitro/In Vivo Administration Safety glasses with side shields or face shield[1][3]Appropriate chemical-resistant glovesFull-coverage lab coat or disposable suitAs determined by risk assessment; may require a respirator
Waste Disposal Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron and lab coatAs needed, based on the form of the waste

Operational Handling Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key stages from receipt of the compound to its final disposal.

JH_Xvii_10_Handling_Workflow cluster_prep Preparation & Weighing cluster_exp Experimental Procedures cluster_disposal Waste Management & Disposal A Receive & Log Compound B Don Appropriate PPE A->B C Weigh in Ventilated Balance Enclosure B->C F Decontaminate Work Surfaces D Prepare Stock Solutions in Fume Hood C->D E Perform Experimentation D->E E->F G Segregate Waste Streams (Solid, Liquid, Sharps) F->G H Label Hazardous Waste Containers G->H I Store Waste in Designated Area H->I J Schedule Professional Disposal I->J

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials, including this compound, appropriate solvent (e.g., DMSO), and calibrated pipettes.

  • Personal Protective Equipment: Don the appropriate PPE as specified in Table 1 for solution preparation, including a lab coat, chemical splash goggles, and double nitrile gloves.[1][3]

  • Weighing: In a ventilated balance enclosure, carefully weigh the desired amount of solid this compound into a tared vial.

  • Dissolution: Transfer the vial containing the weighed compound to the chemical fume hood. Add the calculated volume of solvent to the vial to achieve a 10 mM concentration.

  • Mixing: Securely cap the vial and mix gently by vortexing or inversion until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions (e.g., -20°C, protected from light).

  • Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating agent or 70% ethanol. Dispose of all contaminated consumables as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, must be segregated as hazardous waste.

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, paper towels, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a sealed, non-reactive, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

  • Disposal Procedures: All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations. Contact your institution's EHS department to arrange for pickup and disposal. Never dispose of this compound down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.